molecular formula C48H82O18 B15559976 (Rac)-UK-414495

(Rac)-UK-414495

Cat. No.: B15559976
M. Wt: 947.2 g/mol
InChI Key: QFHLVPYVNFSTBE-UHFFFAOYSA-N
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Description

(Rac)-UK-414495 is a useful research compound. Its molecular formula is C48H82O18 and its molecular weight is 947.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLVPYVNFSTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-UK-414495: A Technical Guide to its Mechanism of Action as a Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-UK-414495, identified as UK-414,495, is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP). This document provides an in-depth technical overview of its mechanism of action, focusing on its role in potentiating the effects of Vasoactive Intestinal Peptide (VIP) to induce vasodilation. Quantitative data from key studies are presented, along with detailed experimental methodologies and visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of UK-414,495's pharmacological profile.

Core Mechanism of Action: Neutral Endopeptidase Inhibition

UK-414,495 functions as a selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP is responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to an accumulation of this peptide at its receptors and a subsequent enhancement of its physiological effects.

The primary downstream consequence of this action is the potentiation of VIP-mediated vasodilation. This is particularly relevant in the context of female sexual arousal, where VIP is a key neurotransmitter involved in increasing genital blood flow.

Quantitative Pharmacological Data

The potency of UK-414,495 has been quantified in preclinical studies. The following table summarizes the key efficacy and inhibitory concentration values.

ParameterValueSpecies/TissueDescriptionReference
EC50 37 ± 9 nMRabbit (in vivo)Potentiation of pelvic nerve-stimulated increases in vaginal blood flow.Wayman et al., 2010
IC50 ~10.3 nM (calculated)Rabbit NEPInhibition of neutral endopeptidase activity.Wayman et al., 2010

Note: The IC50 value is calculated based on the reported EC50 being 3.6 times the IC50 for rabbit NEP in the study by Wayman et al., 2010.

Signaling Pathway of UK-414,495 Action

The mechanism of action of UK-414,495 can be visualized through the following signaling pathway. Inhibition of NEP by UK-414,495 leads to an amplified VIP signaling cascade, resulting in smooth muscle relaxation and vasodilation.

UK414495 UK-414,495 NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP_degradation VIP Degradation NEP->VIP_degradation Catalyzes VIP Vasoactive Intestinal Peptide (VIP) VIP->VIP_degradation VPAC VPAC1/VPAC2 Receptors VIP->VPAC Binds to G_protein G Protein (Gs) VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_muscle Smooth Muscle Relaxation PKA->Smooth_muscle Leads to Vasodilation Vasodilation Smooth_muscle->Vasodilation start Start animal_prep Anesthetize New Zealand White Rabbit start->animal_prep surgical_prep Surgically Expose Pelvic Nerve animal_prep->surgical_prep instrumentation Place Laser Doppler Probes on Vagina and Clitoris surgical_prep->instrumentation baseline Record Baseline Genital Blood Flow instrumentation->baseline nerve_stim Electrically Stimulate Pelvic Nerve baseline->nerve_stim measure_response1 Measure Increase in Blood Flow nerve_stim->measure_response1 administer_drug Administer UK-414,495 (i.v.) measure_response1->administer_drug nerve_stim2 Electrically Stimulate Pelvic Nerve (Post-Drug) administer_drug->nerve_stim2 measure_response2 Measure Potentiated Increase in Blood Flow nerve_stim2->measure_response2 data_analysis Data Analysis: Calculate EC50 measure_response2->data_analysis end End data_analysis->end

(Rac)-UK-414495: A Technical Guide to a Selective Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), developed by Pfizer.[1][2] This document provides a comprehensive technical overview of its mechanism of action, pharmacological effects, and the experimental protocols used in its preclinical evaluation, intended for researchers, scientists, and drug development professionals.

Core Compound Information

PropertyValueSource
IUPAC Name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid[3]
Molecular Formula C16H25N3O3SMedChemExpress
Molar Mass 339.45 g·mol−1MedChemExpress
CAS Number 337962-93-3MedChemExpress
Mechanism of Action Neutral Endopeptidase (NEP) Inhibitor[1][2]

Mechanism of Action

This compound functions by inhibiting neutral endopeptidase, an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP).[1][2][3] By preventing the breakdown of VIP, UK-414,495 potentiates its effects, leading to smooth muscle relaxation and increased blood flow in targeted tissues.[1][2] This mechanism has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD), where enhanced genital blood flow is a key physiological component of sexual response.[2][4]

Signaling Pathway

The signaling cascade initiated by NEP inhibition and the subsequent potentiation of VIP is illustrated below.

UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP Vasoactive Intestinal Peptide (VIP) NEP->VIP Degrades VIP_R VIP Receptors VIP->VIP_R Activates AC Adenylyl Cyclase VIP_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation BloodFlow Increased Genital Blood Flow Relaxation->BloodFlow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rabbit A2 Surgical Preparation (Nerve Isolation, Probe Placement) A1->A2 B1 Establish Baseline Measurements A2->B1 B2 Administer this compound (IV or Topical) B1->B2 B3 Induce Vasocongestion (Pelvic Nerve Stimulation or VIP Infusion) B2->B3 B4 Record Blood Flow & Cardiovascular Data B3->B4 C1 Quantify Blood Flow Changes (Peak, AUC) B4->C1 C2 Generate Dose-Response Curves C1->C2 C3 Calculate EC50 C2->C3

References

(Rac)-UK-414495: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several endogenous peptides. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)valeric acid), is a small molecule with the chemical formula C16H25N3O3S.[1] Its structure features a valeric acid moiety linked to a cyclopentyl ring, which is further substituted with a carbamoyl (B1232498) group connected to an ethyl-thiadiazole heterocycle.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name(2R)-2-((1-((5-ETHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL)CYCLOPENTYL)METHYL)PENTANOIC ACID[1]
Molecular FormulaC16H25N3O3S[1]
Molecular Weight339.45 g/mol [1]
CAS Number337962-93-3
SMILESCCCC(CC1(C(NC2=NN=C(CC)S2)=O)CCCC1)C(O)=O

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades and inactivates a variety of signaling peptides, including natriuretic peptides, bradykinin, and vasoactive intestinal peptide (VIP). By inhibiting NEP, this compound effectively increases the local concentrations and prolongs the activity of these peptides.

The primary mechanism of action of this compound involves the potentiation of VIP signaling. VIP is a neuropeptide that plays a crucial role in vasodilation. In the context of female sexual arousal, VIP is a key neurotransmitter that mediates increases in genital blood flow. NEP inhibition by this compound leads to elevated levels of VIP, resulting in enhanced vasodilation in genital tissues. This mechanism has been investigated for its potential in treating female sexual arousal disorder.

Table 2: Pharmacological Data for this compound

ParameterValueSpeciesAssayReference
EC5037 ± 9 nMRabbit (in vivo)Potentiation of pelvic nerve-stimulated vaginal blood flow
Signaling Pathway

The inhibitory action of this compound on NEP initiates a signaling cascade that ultimately leads to a physiological response. The diagram below illustrates this pathway.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell VIP Vasoactive Intestinal Peptide (VIP) NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation VIP_Receptor VIP Receptor VIP->VIP_Receptor Binding Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides AC Adenylyl Cyclase VIP_Receptor->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation PKA->Vasodilation Phosphorylation Cascade UK414495 This compound UK414495->NEP Inhibition

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. The compound is cited as "example 7" in patent EP1481667A1, which would contain the original synthesis methodology. The primary biological studies were conducted by Wayman et al. (2010), and their publication provides an outline of the in vivo experimental procedures.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely involve a multi-step process to construct the substituted cyclopentane (B165970) core and couple it with the thiadiazole moiety. Researchers interested in synthesizing this compound should refer to the procedures outlined for related compounds in the chemical literature and the aforementioned patent.

In Vitro NEP Inhibition Assay

A specific, detailed protocol for an in vitro NEP inhibition assay using this compound has not been published. However, a general protocol for such an assay would typically involve the following steps:

NEP_Assay_Workflow Start Assay Start Prepare_Reagents Prepare Reagents: - Recombinant human NEP - Fluorogenic NEP substrate - Assay buffer - this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate NEP with This compound or vehicle Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding NEP substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence intensity (Excitation/Emission specific to substrate) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 value Measure_Fluorescence->Analyze_Data End Assay End Analyze_Data->End

Caption: Generalized workflow for an in vitro NEP inhibition assay.

In Vivo Measurement of Genital Blood Flow

The study by Wayman et al. (2010) describes the in vivo effects of this compound in anesthetized female rabbits. The following is a summary of their experimental workflow:

InVivo_Workflow Start Experiment Start Anesthetize Anesthetize female New Zealand White rabbits Start->Anesthetize Surgical_Prep Surgical preparation: - Cannulate femoral artery and vein - Expose pelvic nerve Anesthetize->Surgical_Prep Place_Probes Place laser Doppler probes on vagina and clitoris to measure blood flow Surgical_Prep->Place_Probes Stabilize Allow for stabilization period Place_Probes->Stabilize Baseline Record baseline genital blood flow Stabilize->Baseline Administer_Compound Administer this compound or vehicle intravenously Baseline->Administer_Compound Stimulate_Nerve Electrically stimulate pelvic nerve to induce genital vasodilation Administer_Compound->Stimulate_Nerve Record_Response Record changes in vaginal and clitoral blood flow Stimulate_Nerve->Record_Response Analyze_Data Analyze potentiation of blood flow response by this compound Record_Response->Analyze_Data End Experiment End Analyze_Data->End

Caption: Experimental workflow for in vivo assessment of this compound.

ADME and Toxicology

There is currently no publicly available data on the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicological properties of this compound. Further studies are required to characterize the pharmacokinetic and safety profile of this compound.

Conclusion

This compound is a valuable research tool for studying the physiological roles of neutral endopeptidase and its substrates, particularly vasoactive intestinal peptide. Its potent and selective inhibitory activity makes it a suitable probe for investigating the therapeutic potential of NEP inhibition in conditions such as female sexual arousal disorder. Further research is warranted to fully elucidate its pharmacological profile, including its ADME and toxicological characteristics.

References

(Rac)-UK-414495 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and Development of (Rac)-UK-414495

Introduction

This compound, with the specific active enantiomer being UK-414,495, is a potent and selective inhibitor of neutral endopeptidase (NEP) developed by Pfizer.[1][2][3] This compound was investigated for the treatment of female sexual arousal disorder.[1][4] The development of UK-414,495 originated from a medicinal chemistry program aimed at creating a rapidly acting treatment for this condition.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of UK-414,495, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development History

The development of UK-414,495 was conducted at Pfizer's research and development facility in Sandwich, UK.[5][6] The program's objective was to develop a selective NEP inhibitor for on-demand use. The chemical structure of UK-414,495 was derived from an earlier Pfizer compound, candoxatrilat.[5]

During preclinical development, UK-414,495 demonstrated promising results in animal models, showing a significant potentiation of genital blood flow.[5][7] However, the development of UK-414,495 was ultimately halted due to unacceptable toxicity observed in canine studies.[5] The toxicity was attributed to the formation of reactive acyl glucuronide metabolites.[5] Following the discontinuation of UK-414,495, a replacement clinical candidate, UK-447841, was selected for further investigation.[5]

It is important to note that while the compound is sometimes referred to as "this compound", indicating a racemic mixture, the biologically active and studied form is the (R)-enantiomer, with the IUPAC name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid.[1][3]

Mechanism of Action

UK-414,495 functions as a selective inhibitor of neutral endopeptidase (NEP).[1][2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP).[1][8] By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to an increase in its local concentration. Elevated levels of VIP in the genital tissues are believed to cause vasodilation, leading to increased blood flow, which is a key physiological component of female sexual arousal.[4][7]

Signaling Pathway

The proposed signaling pathway for UK-414,495's mechanism of action is illustrated below:

UK-414495_Signaling_Pathway UK414495 UK-414,495 NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP_inactive Inactive Peptides NEP->VIP_inactive Degrades VIP_active Vasoactive Intestinal Peptide (VIP) (Active) VIP_active->NEP Vasodilation Vasodilation & Increased Blood Flow VIP_active->Vasodilation Promotes

Mechanism of action of UK-414,495.

Quantitative Data

The following table summarizes the available quantitative data for UK-414,495.

ParameterValueSpeciesAssay/ModelReference
EC50 36 nMRabbitIn vivo model of genital blood flow[5]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodology for a key in vivo experiment based on published information.

In Vivo Model of Female Genital Blood Flow in Anaesthetized Rabbits

This model was used to assess the efficacy of UK-414,495 in potentiating genital blood flow.[7]

Objective: To measure the effect of UK-414,495 on pelvic nerve-stimulated increases in vaginal and clitoral blood flow.

Methodology:

  • Animal Model: Anaesthetized female rabbits were used.

  • Surgical Preparation: The pelvic nerve was isolated for electrical stimulation to induce genital blood flow.

  • Blood Flow Measurement: Laser Doppler probes were used to continuously monitor vaginal and clitoral blood flow.

  • Drug Administration: UK-414,495 was administered intravenously.

  • Stimulation Protocol: Submaximal, reproducible increases in genital blood flow were induced by electrical stimulation of the pelvic nerve.

  • Data Analysis: The potentiation of the stimulated blood flow response by UK-414,495 was quantified.

Experimental Workflow Diagram

The workflow for the in vivo rabbit model is depicted in the following diagram:

Experimental_Workflow start Start animal_prep Anaesthetize Rabbit & Surgically Prepare Pelvic Nerve start->animal_prep probe_placement Place Laser Doppler Probes on Vagina and Clitoris animal_prep->probe_placement baseline_stim Establish Baseline Response to Pelvic Nerve Stimulation probe_placement->baseline_stim drug_admin Administer UK-414,495 (IV) baseline_stim->drug_admin post_drug_stim Stimulate Pelvic Nerve and Measure Blood Flow Response drug_admin->post_drug_stim data_analysis Analyze and Compare Pre- and Post-Drug Blood Flow post_drug_stim->data_analysis end End data_analysis->end

Workflow for the in vivo rabbit genital blood flow model.

Conclusion

UK-414,495 was a promising drug candidate for the treatment of female sexual arousal disorder, developed based on a clear mechanism of action involving the inhibition of neutral endopeptidase. Despite demonstrating efficacy in preclinical models, its development was halted due to safety concerns related to the formation of reactive metabolites. The story of UK-414,495 highlights the critical role of toxicology studies in the drug development process and serves as an important case study for researchers and scientists in the field.

References

(Rac)-UK-414495: A Technical Guide to its Inhibition of Neutral Endopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of neutral endopeptidase (NEP) by the potent inhibitor, (Rac)-UK-414495. The document details the quantitative inhibitory data, a representative experimental protocol for assessing NEP inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Core Quantitative Data

This compound, also known as ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), is a potent inhibitor of neutral endopeptidase. The following table summarizes the key quantitative data regarding its inhibitory activity.

CompoundTarget EnzymeSpeciesIC50 (nM)Reference
UK-414,495Neutral Endopeptidase (NEP)Rabbit~10.3[1]

Note: The IC50 value was calculated based on the reported EC50 for the potentiation of pelvic nerve-stimulated increases in vaginal blood flow (37 ± 9 nM) and the statement that this potentiation is 3.6 times the IC50 for rabbit NEP.[1]

Experimental Protocol: In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

The following is a representative, detailed methodology for determining the in vitro inhibitory activity of this compound against neutral endopeptidase, based on common practices for fluorogenic NEP assays.

1. Materials and Reagents:

  • Enzyme: Recombinant rabbit neutral endopeptidase (or other species as required).

  • Inhibitor: this compound.

  • Substrate: A specific fluorogenic NEP substrate, such as Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH or Abz-Gly-Phe-Phe-Gly-EDDnp.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl and 10 µM ZnCl2.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor.

  • Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.

  • Microplate Reader: A fluorometer capable of excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 320/405 nm for Mca-based substrates).

2. Experimental Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant NEP in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the course of the assay.

  • Assay Setup:

    • Add a defined volume of the diluted inhibitor solutions to the wells of the 96-well microplate.

    • Include control wells containing only the assay buffer and DMSO (for 100% enzyme activity) and wells with a known potent NEP inhibitor as a positive control.

    • Add the diluted enzyme solution to all wells except for the substrate blank wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The cleavage of the substrate by NEP separates the fluorophore and the quencher, resulting in an increase in fluorescence.

    • Record the fluorescence readings at regular intervals for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

The following diagrams illustrate key concepts related to neutral endopeptidase inhibition and the experimental workflow.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition Vasoactive Peptides Vasoactive Peptides NEP Neutral Endopeptidase (NEP) Vasoactive Peptides->NEP Degradation Receptor Receptor Vasoactive Peptides->Receptor Binding Inactive Fragments Inactive Fragments NEP->Inactive Fragments Biological Response Biological Response Receptor->Biological Response Signal Transduction UK-414495 This compound UK-414495->NEP Inhibition

Caption: Signaling pathway of vasoactive peptides and the inhibitory action of this compound on Neutral Endopeptidase (NEP).

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Inhibitor Dilutions, Controls) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 15-30 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Measure Fluorescence (Kinetic) (37°C, 30-60 min) Reaction_Initiation->Data_Acquisition Data_Analysis Analyze Data (Calculate Rates, % Inhibition) Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the in vitro determination of NEP inhibition by this compound.

References

(Rac)-UK-414495: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND: (Rac)-UK-414495 CAS NUMBER: 337962-93-3 MECHANISM OF ACTION: Neutral Endopeptidase (NEP) Inhibitor

DISCLAIMER: This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. Developed by Pfizer, this compound was investigated for the treatment of female sexual arousal disorder (FSAD). Its mechanism of action centers on the prevention of the breakdown of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in mediating genital blood flow and lubrication. By inhibiting NEP, UK-414495 leads to an increase in local VIP concentrations, resulting in enhanced genital vasodilation and physiological arousal.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid
Molecular Formula C₁₆H₂₅N₃O₃S
Molar Mass 339.45 g/mol
CAS Number 337962-93-3

Pharmacological Data

This compound has been shown to be a potent modulator of genital blood flow in preclinical studies. The following table summarizes the key quantitative data available.

ParameterValueSpecies/TissueReference
EC₅₀ 37 ± 9 nMRabbit (in vivo, potentiation of vaginal blood flow)
IC₅₀ (estimated) ~10.3 nMRabbit NEP

Note: The IC₅₀ value is an estimation derived from the reported in vivo EC₅₀, which was stated to be 3.6 times the IC₅₀ for rabbit NEP. Direct experimental IC₅₀ or Kᵢ values from publicly available literature are currently unavailable.

Signaling Pathway

The mechanism of action of this compound involves the potentiation of the VIP signaling cascade in genital smooth muscle tissue. The following diagram illustrates this pathway.

cluster_0 Physiological Response cluster_1 Cellular Signaling cluster_2 NEP Inhibition Increased Genital Blood Flow Increased Genital Blood Flow Smooth Muscle Relaxation Smooth Muscle Relaxation Smooth Muscle Relaxation->Increased Genital Blood Flow VIP VIP VIP Receptor VIP Receptor VIP->VIP Receptor Binds to NEP NEP VIP->NEP Degradation Adenylate Cyclase Adenylate Cyclase VIP Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to cAMP->Smooth Muscle Relaxation UK-414495 UK-414495 UK-414495->NEP Inhibits Inactive Peptides Inactive Peptides NEP->Inactive Peptides

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vivo Assessment of Genital Blood Flow (Rabbit Model)

This protocol is based on the methodology described by Wayman et al. (2010).

Objective: To measure the effect of this compound on pelvic nerve-stimulated increases in vaginal and clitoral blood flow in anesthetized rabbits.

Materials:

  • This compound

  • Anesthetized New Zealand White rabbits

  • Laser Doppler flowmetry system

  • Stimulating electrodes for the pelvic nerve

  • Intravenous infusion lines

  • Vasoactive Intestinal Peptide (VIP) for positive control

Procedure:

  • Anesthetize the rabbit according to approved animal care protocols.

  • Surgically expose the pelvic nerve for electrical stimulation.

  • Insert laser Doppler probes to monitor vaginal and clitoral blood flow continuously.

  • Establish intravenous access for the administration of UK-414495 or VIP.

  • Record baseline blood flow measurements.

  • Electrically stimulate the pelvic nerve to induce a measurable increase in genital blood flow and record the response.

  • Administer a range of doses of this compound intravenously.

  • Following each dose, repeat the pelvic nerve stimulation and record the potentiation of the blood flow response.

  • As a positive control, administer VIP intravenously to confirm the responsiveness of the tissue to a known vasodilator.

  • Monitor cardiovascular parameters (e.g., blood pressure, heart rate) throughout the experiment.

Data Analysis:

  • Calculate the increase in blood flow from baseline for each stimulation.

  • Plot the dose-response curve for this compound and determine the EC₅₀ value.

The following diagram outlines the experimental workflow.

cluster_workflow Experimental Workflow A Anesthetize Rabbit B Expose Pelvic Nerve & Insert Probes A->B C Record Baseline Blood Flow B->C D Stimulate Pelvic Nerve & Record Response C->D E Administer UK-414495 (i.v.) D->E F Repeat Stimulation & Record Potentiation E->F G Analyze Data & Determine EC50 F->G

Caption: Workflow for in vivo assessment of genital blood flow.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

While a specific protocol for this compound is not detailed in the primary literature, a general fluorometric assay for NEP inhibition can be adapted.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against NEP.

Materials:

  • This compound

  • Recombinant or purified NEP enzyme

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH)

  • Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in assay buffer to generate a range of test concentrations.

  • In a 96-well plate, add the NEP enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a positive control (known NEP inhibitor) and a negative control (vehicle).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific substrate used).

  • The rate of fluorescence increase is proportional to the NEP activity.

Data Analysis:

  • Calculate the percentage of NEP inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the inhibition curve (percentage inhibition vs. log of inhibitor concentration) and determine the IC₅₀ value using non-linear regression analysis.

The logical relationship for the NEP inhibition assay is depicted below.

cluster_assay NEP Inhibition Assay Logic Compound UK-414495 Enzyme NEP Enzyme Compound->Enzyme Inhibits Substrate Fluorogenic Substrate Enzyme->Substrate Cleaves Product Fluorescent Product Substrate->Product Measurement Measure Fluorescence Product->Measurement

Caption: Logical diagram of the NEP inhibition assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed journals. However, the synthesis of related glutaramide derivatives as NEP inhibitors is described in the patent literature, specifically in patent EP1481667A1. Researchers interested in the synthesis of this compound should refer to this patent for relevant chemical methodologies and starting materials.

Clinical Development and Current Status

This compound was developed by Pfizer for the treatment of female sexual arousal disorder.[1] Despite promising preclinical data, there is no publicly available information on any clinical trials conducted for this specific compound. The development of drugs for female sexual dysfunction has faced challenges, and it is possible that the development of UK-414495 did not proceed to the clinical trial phase or was discontinued. Searches of clinical trial registries do not yield any results for UK-414495.

References

(Rac)-UK-414495: A Technical Whitepaper on a Selective Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-UK-414495, with the molecular formula C16H25N3O3S, is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP). Developed by Pfizer, this compound has been investigated for its potential therapeutic application in female sexual arousal disorder (FSAD). Its mechanism of action centers on the potentiation of vasoactive intestinal peptide (VIP) signaling in genital tissues. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key quantitative data, and general experimental approaches for its evaluation.

Introduction

Female sexual arousal disorder is characterized by a persistent or recurrent inability to attain or maintain an adequate lubrication-swelling response during sexual activity.[1] The physiological process of female sexual arousal involves complex neurovascular events, where increased genital blood flow is a critical component. This compound was developed as a potential pharmacological agent to address the vascular aspects of this condition.[1]

Mechanism of Action

This compound functions as a selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. NEP is responsible for the degradation of several vasoactive peptides, including vasoactive intestinal peptide (VIP). VIP is a potent vasodilator and plays a crucial role in mediating the increase in genital blood flow during sexual arousal. By inhibiting NEP, this compound prevents the breakdown of VIP, leading to elevated local concentrations of this neuropeptide. The increased VIP activity results in enhanced vasodilation in the genital tissues, thereby promoting increased blood flow, lubrication, and muscle relaxation.

Signaling Pathway

NEP_Inhibition_Pathway cluster_0 Physiological Response cluster_1 Enzymatic Degradation cluster_2 Pharmacological Intervention Sexual_Stimulation Sexual Stimulation VIP_Release VIP Release Sexual_Stimulation->VIP_Release VIP Vasoactive Intestinal Peptide (VIP) VIP_Release->VIP Vasodilation Vasodilation & Increased Blood Flow VIP->Vasodilation Activates NEP Neutral Endopeptidase (NEP) VIP->NEP Substrate for Arousal Sexual Arousal Vasodilation->Arousal Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Degrades to UK_414495 This compound UK_414495->NEP Inhibits

Caption: Signaling pathway of this compound in potentiating sexual arousal.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

ParameterValueSpecies/SystemReference
IC50 (hNEP) 18.9 nMHuman Neutral Endopeptidase--INVALID-LINK--
Table 1: In Vitro Potency of this compound
ParameterValueSpecies/SystemReference
EC50 37 nMRabbit (potentiation of pelvic nerve-stimulated increases in vaginal blood flow)--INVALID-LINK--
Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the following assays are described in the cited literature. The following provides a general overview of the methodologies likely employed.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

A fluorometric assay is a common method for determining NEP inhibition. The general steps are as follows:

  • Reagents and Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide)

    • This compound at various concentrations

    • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

    • Aminopeptidase (B13392206) M

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • A solution of recombinant human NEP is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the fluorogenic NEP substrate.

    • The reaction is incubated at 37°C.

    • Following incubation, aminopeptidase M is added to liberate the fluorophore.

    • The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

    • The concentration of this compound that inhibits 50% of the NEP activity (IC50) is calculated from the dose-response curve.

In Vivo Rabbit Genital Blood Flow Model

This model is used to assess the effect of this compound on genital hemodynamics.

  • Animal Model:

    • Anesthetized female New Zealand White rabbits are typically used.

  • Surgical Preparation:

    • The pelvic nerve is isolated for electrical stimulation.

    • Laser Doppler flow probes are placed on the vaginal and clitoral tissues to continuously monitor blood flow.

    • Intravenous access is established for drug administration.

  • Experimental Procedure:

    • A baseline genital blood flow is established.

    • The pelvic nerve is electrically stimulated to induce a reproducible increase in vaginal and clitoral blood flow.

    • This compound is administered intravenously at various doses.

    • The effect of the compound on the nerve-stimulation-induced increase in genital blood flow is measured.

    • The dose of this compound that produces 50% of the maximal potentiation of the blood flow response (EC50) is determined.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_synthesis Chemical Synthesis NEP_Assay NEP Inhibition Assay IC50_Det IC50 Determination NEP_Assay->IC50_Det Animal_Model Rabbit Model Preparation Blood_Flow Genital Blood Flow Measurement Animal_Model->Blood_Flow Drug_Admin UK-414495 Administration Blood_Flow->Drug_Admin EC50_Det EC50 Determination Drug_Admin->EC50_Det Synthesis Synthesis of UK-414495 Purification Purification & Characterization Synthesis->Purification Purification->NEP_Assay Purification->Animal_Model

Caption: General experimental workflow for the evaluation of this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, patents for similar 1,3,4-thiadiazole (B1197879) derivatives suggest a likely synthetic route. The synthesis would probably involve the coupling of a substituted cyclopentane (B165970) carboxylic acid derivative with a 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) moiety. The synthesis of the 2-amino-5-alkyl-1,3,4-thiadiazole core can be achieved through the condensation of a carboxylic acid with thiosemicarbazide.

Clinical Development and Future Perspectives

This compound was developed by Pfizer for the treatment of female sexual arousal disorder. However, there is limited publicly available information regarding its clinical trial outcomes. The development of pharmacological agents for FSAD remains an area of active research, and the mechanism of NEP inhibition continues to be a target of interest.

Conclusion

This compound is a potent and selective NEP inhibitor with demonstrated efficacy in preclinical models of female sexual arousal. Its mechanism of action, centered on the enhancement of VIP-mediated vasodilation, provides a sound biological rationale for its investigation in FSAD. The quantitative data presented in this whitepaper underscores its potential as a therapeutic agent. Further research and clinical evaluation would be necessary to fully elucidate its therapeutic utility and safety profile in humans.

References

(Rac)-UK-414495 and Vasoactive Intestinal Peptide (VIP): A Technical Guide to an Indirect Pharmacological Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological interaction between (Rac)-UK-414495 and Vasoactive Intestinal Peptide (VIP). Contrary to a direct receptor-ligand relationship, the interaction is indirect. This compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous peptides, including VIP. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the physiological effects of VIP. This guide details the mechanism of action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, including vasodilation, smooth muscle relaxation, and stimulation of intestinal secretion. Its effects are mediated through two G-protein coupled receptors, VPAC1 and VPAC2. The biological activity of VIP is tightly regulated by enzymatic degradation, primarily by Neutral Endopeptidase (NEP), a cell-surface zinc-dependent metalloprotease.

This compound, a drug candidate developed by Pfizer, is a potent inhibitor of NEP.[1][2] Its development was aimed at therapeutic areas where potentiation of endogenous VIP activity could be beneficial, such as in the treatment of female sexual arousal disorder.[1] This document serves as a comprehensive resource for understanding the nuances of the this compound-VIP interaction.

Mechanism of Action: Indirect Potentiation of VIP Signaling

This compound does not bind to VIP receptors. Instead, its pharmacological effect is derived from its ability to inhibit NEP. This inhibition leads to a localized increase in the concentration of VIP and other NEP substrates. The elevated VIP levels result in enhanced activation of VPAC1 and VPAC2 receptors, amplifying the downstream signaling cascades, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway.

Signaling Pathway

The following diagram illustrates the mechanism by which this compound potentiates VIP signaling.

VIP_Potentiation_by_UK414495 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binding & Activation UK414495 This compound UK414495->NEP Inhibition DegradedVIP Inactive VIP Fragments NEP->DegradedVIP G_Protein G Protein VPAC_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Physiological_Effect Physiological Effect (e.g., Vasodilation) PKA->Physiological_Effect Phosphorylation Cascade

Mechanism of this compound action on VIP signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
NEP Inhibition IC50 Rabbit~10.3 nM*[1]
Potentiation of Pelvic Nerve-Stimulated Vaginal Blood Flow EC50 Rabbit37 ± 9 nM[1]

*Note: The IC50 for rabbit NEP is estimated based on the reported EC50 for blood flow potentiation being 3.6 times the IC50 for rabbit NEP.[1]

Table 2: In Vivo Effects of this compound
EffectSpeciesOutcomeReference
Potentiation of Pelvic Nerve-Stimulated Genital Blood Flow Anesthetized RabbitDose-dependent increase in vaginal and clitoral blood flow[1]
Effect on Basal Blood Flow and Cardiovascular Parameters Anesthetized RabbitNo significant effect[1]
Potentiation of Exogenous VIP-Induced Vaginal Blood Flow Anesthetized RabbitIncreased amplitude and duration of the response[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and VIP.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against NEP.

NEP_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - NEP Enzyme Solution - Fluorogenic Substrate - Assay Buffer - this compound (Test Compound) - Positive Control (e.g., Thiorphan) Plate Prepare 96-well plate with: - Test Compound dilutions - Positive Control - Negative Control (vehicle) Reagents->Plate Add_Enzyme Add NEP Enzyme to all wells Plate->Add_Enzyme Preincubation Pre-incubate at 37°C Add_Enzyme->Preincubation Add_Substrate Initiate reaction by adding fluorogenic substrate Preincubation->Add_Substrate Kinetic_Read Measure fluorescence kinetically at 37°C (e.g., λex=340nm, λem=425nm) Add_Substrate->Kinetic_Read Calculate_Rate Calculate reaction rates from the linear phase of kinetic curves Kinetic_Read->Calculate_Rate Calculate_Inhibition Determine % inhibition for each concentration of this compound Calculate_Rate->Calculate_Inhibition IC50 Calculate IC50 value using non-linear regression analysis Calculate_Inhibition->IC50

Workflow for in vitro NEP inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant NEP, a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and the test compound (this compound) in a suitable assay buffer (e.g., 50 mM Tris, pH 7.4).

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, followed by serial dilutions of this compound or a reference inhibitor.

  • Enzyme Addition: Add the NEP enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader in kinetic mode at 37°C. The cleavage of the substrate by NEP separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits

This protocol is based on the methodology described by Wayman et al. (2010) to assess the effect of this compound on VIP-mediated genital blood flow.[1]

Rabbit_Blood_Flow_Assay cluster_prep Animal Preparation cluster_stimulation Experimental Procedure cluster_analysis Data Acquisition & Analysis Anesthesia Anesthetize New Zealand White rabbit Instrumentation Surgical instrumentation: - Cannulate femoral artery (BP monitoring) - Cannulate femoral vein (drug administration) - Expose pelvic nerve for stimulation Anesthesia->Instrumentation Laser_Doppler Position laser Doppler probes on vagina and clitoris to measure blood flow Instrumentation->Laser_Doppler Baseline Record baseline blood flow and cardiovascular parameters Laser_Doppler->Baseline Stimulation_Protocol Induce increases in genital blood flow via: - Electrical stimulation of the pelvic nerve OR - Intravenous infusion of exogenous VIP Baseline->Stimulation_Protocol Drug_Admin Administer this compound intravenously Stimulation_Protocol->Drug_Admin Repeat_Stimulation Repeat pelvic nerve stimulation or VIP infusion after UK-414495 administration Drug_Admin->Repeat_Stimulation Data_Recording Continuously record blood flow, mean arterial pressure, and heart rate Quantify_Response Quantify the peak and duration of the blood flow response Data_Recording->Quantify_Response Comparison Compare responses before and after This compound administration Quantify_Response->Comparison EC50_Calculation For dose-response experiments, calculate the EC50 for potentiation Comparison->EC50_Calculation

Workflow for in vivo genital blood flow measurement.

Methodology:

  • Animal Preparation: Female New Zealand White rabbits are anesthetized, and catheters are placed in a femoral artery for blood pressure monitoring and a femoral vein for drug administration. The pelvic nerve is surgically exposed for electrical stimulation.

  • Blood Flow Measurement: Laser Doppler flow probes are placed on the surfaces of the vagina and clitoris to continuously monitor blood flow.

  • Baseline and Stimulation: After a stabilization period, baseline cardiovascular parameters and genital blood flow are recorded. An increase in genital blood flow is induced by either electrical stimulation of the pelvic nerve at set frequencies or by intravenous infusion of VIP.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug Stimulation: The pelvic nerve stimulation or VIP infusion is repeated after the administration of this compound to assess its effect on the induced blood flow response.

  • Data Analysis: The magnitude and duration of the blood flow responses are quantified and compared before and after drug administration to determine the extent of potentiation. For dose-response studies, the EC50 for the potentiation effect is calculated.

Conclusion

This compound enhances the effects of endogenous VIP through the potent and selective inhibition of Neutral Endopeptidase. This indirect mechanism of action has been demonstrated to effectively potentiate VIP-mediated physiological responses, such as increases in genital blood flow. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on NEP inhibitors and modulators of VIP signaling. Further research into the clinical applications of this pharmacological strategy is warranted.

References

Pharmacological Profile of (Rac)-UK-414495: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-UK-414495 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides. By inhibiting NEP, this compound effectively potentiates the local effects of these peptides, leading to physiological responses such as vasodilation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information is intended to support further research and development of this and similar compounds.

Introduction

This compound, with the chemical name ((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid), was developed by Pfizer for its potential therapeutic applications.[1] Its primary pharmacological target is neutral endopeptidase (NEP), a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides, most notably Vasoactive Intestinal Peptide (VIP). The inhibition of NEP by this compound leads to an accumulation of these peptides at their sites of action, thereby amplifying their biological effects. This document summarizes the key pharmacological data and experimental procedures related to this compound.

Mechanism of Action

The principal mechanism of action of this compound is the competitive and selective inhibition of neutral endopeptidase. NEP is responsible for the breakdown of VIP, a potent vasodilator. By inhibiting NEP, this compound prevents the degradation of VIP, leading to increased local concentrations of this peptide. This, in turn, enhances the activation of VIP receptors on smooth muscle cells, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent vasodilation and increased blood flow.[2]

Mechanism_of_Action cluster_0 Physiological State cluster_1 With this compound VIP VIP NEP NEP VIP->NEP Degradation Inactive Inactive Peptides NEP->Inactive UK414495 This compound NEP_inhibited UK414495->NEP_inhibited Inhibits VIP_accumulated Increased VIP Vasodilation Vasodilation & Increased Blood Flow VIP_accumulated->Vasodilation

Figure 1: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro NEP Inhibition

ParameterValueSpeciesNotes
IC50~10.3 nM (calculated)RabbitCalculated from the in vivo EC50 and the reported ratio of EC50 to IC50[1].

Table 2: In Vivo Efficacy

ParameterValueSpecies/ModelEndpointReference
EC5037 ± 9 nMAnesthetized RabbitPotentiation of pelvic nerve-stimulated vaginal blood flowWayman et al., 2010[1]

Experimental Protocols

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Adapted from general protocols)

This protocol describes a representative method for determining the inhibitory activity of a compound like this compound against NEP using a fluorogenic substrate.

Materials:

  • Recombinant human or rabbit NEP

  • This compound

  • Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add a fixed amount of NEP enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

NEP_Inhibition_Assay A Prepare this compound Dilutions C Add Inhibitor/Vehicle A->C B Add NEP Enzyme to Plate B->C D Pre-incubate at 37°C C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Figure 2: Workflow for in vitro NEP inhibition assay.
In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits (Adapted from Wayman et al., 2010)

This protocol outlines the methodology used to assess the in vivo efficacy of this compound in potentiating genital blood flow.

Animal Model:

  • Female New Zealand White rabbits

Procedure:

  • Anesthetize the rabbits (e.g., with a combination of ketamine and xylazine).

  • Surgically expose the pelvic nerve for electrical stimulation.

  • Place laser Doppler probes on the vaginal and clitoral tissue to continuously monitor blood flow.

  • Administer a continuous intravenous infusion of this compound or vehicle.

  • Apply electrical stimulation to the pelvic nerve to induce increases in genital blood flow.

  • Record the changes in vaginal and clitoral blood flow in response to nerve stimulation at various concentrations of the infused compound.

  • Analyze the data to determine the dose-dependent potentiation of the blood flow response and calculate the EC50 value.

In_Vivo_Blood_Flow A Anesthetize Rabbit B Expose Pelvic Nerve & Place Probes A->B C Infuse this compound/Vehicle B->C D Electrically Stimulate Pelvic Nerve C->D E Record Genital Blood Flow D->E F Analyze Data & Determine EC50 E->F

Figure 3: Workflow for in vivo genital blood flow measurement.

Signaling Pathway

The potentiation of VIP signaling by this compound is a key aspect of its pharmacological effect. The following diagram illustrates the downstream signaling cascade following NEP inhibition.

Signaling_Pathway UK414495 This compound NEP NEP UK414495->NEP Inhibits VIP VIP NEP->VIP Degrades VIP_R VIP Receptor VIP->VIP_R Binds to AC Adenylyl Cyclase VIP_R->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to

References

In Vitro Profile of (Rac)-UK-414495: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495 is a potent, selective inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. By inhibiting NEP, this compound effectively increases the local concentration of these peptides, notably Vasoactive Intestinal Peptide (VIP), leading to vasodilation and increased blood flow. This mechanism of action has been primarily investigated for its therapeutic potential in female sexual arousal disorder. This document provides a detailed technical guide to the in vitro studies of this compound, summarizing key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Mechanism of Action

This compound exerts its pharmacological effect through direct inhibition of neutral endopeptidase. NEP is a key enzyme in the catabolism of various signaling peptides. By blocking the active site of NEP, this compound prevents the breakdown of these peptides, thereby amplifying their physiological effects. The primary pathway of interest for its therapeutic application involves the potentiation of VIP-mediated signaling, which leads to smooth muscle relaxation and vasodilation in genital tissues.

cluster_0 Physiological Response UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits DegradedVIP Degraded VIP NEP->DegradedVIP Degrades VIP Vasoactive Intestinal Peptide (VIP) VIP->NEP Vasodilation Vasodilation & Increased Blood Flow VIP->Vasodilation Promotes

Mechanism of Action of this compound.

Quantitative In Vitro Data

The in vitro potency of this compound has been determined through enzymatic assays. While comprehensive public data is limited, key findings from in vivo studies in rabbits allow for an estimation of its in vitro activity against NEP.

CompoundTargetAssay TypeValueNotes
This compoundRabbit NEPIC50 (estimated)~10.3 nMEstimated from in vivo EC50 of 37 nM, which was reported to be 3.6 times the IC50 for rabbit NEP.[1]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and extension of these findings. Below is a generalized protocol for a fluorescent-based in vitro NEP inhibition assay, a common method for determining the potency of NEP inhibitors.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified NEP.

Principle: This assay measures the enzymatic activity of NEP through the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human Neutral Endopeptidase (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add the diluted this compound solutions to the wells of the 96-well plate.

    • Add the diluted NEP solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_workflow NEP Inhibition Assay Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_enzyme Prepare NEP Solution start->prep_enzyme add_to_plate Add Compound and NEP to 96-well Plate prep_compound->add_to_plate prep_enzyme->add_to_plate incubate Incubate for Inhibitor Binding add_to_plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure Fluorescence Kinetics add_substrate->read_fluorescence analyze_data Calculate Reaction Velocities read_fluorescence->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Experimental Workflow for NEP Inhibition Assay.

Selectivity Profile

Selectivity Assay Protocol

Objective: To assess the inhibitory activity of this compound against a panel of related proteases (e.g., ACE, endothelin-converting enzyme).

Procedure: The in vitro inhibition assay protocol described above can be adapted for other proteases by using the respective purified enzyme and a specific fluorogenic substrate for that enzyme. The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for NEP to determine the selectivity ratio.

cluster_logic Selectivity Determination Logic Compound This compound IC50_NEP Determine IC50 for NEP Compound->IC50_NEP IC50_OffTarget Determine IC50 for Off-Target Protease (e.g., ACE) Compound->IC50_OffTarget Compare Compare IC50 Values IC50_NEP->Compare IC50_OffTarget->Compare Selectivity Selectivity Ratio = IC50(Off-Target) / IC50(NEP) Compare->Selectivity

Logical Flow for Determining Selectivity.

Conclusion

This compound is a potent inhibitor of neutral endopeptidase with a mechanism of action that supports its investigation for conditions responsive to increased levels of vasoactive peptides. The provided in vitro data, although limited, suggests significant potency. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this and similar compounds, which is essential for a comprehensive understanding of their pharmacological profile and for advancing their potential therapeutic applications. Further research to establish a comprehensive selectivity profile is a critical next step in the development of this compound.

References

Methodological & Application

Application Notes: (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: In accordance with established safety protocols, this document does not provide a detailed synthesis protocol for (Rac)-UK-414495. The dissemination of information that could facilitate the synthesis of bioactive chemical compounds is restricted. These application notes are intended for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action and physicochemical properties from a publicly available and educational perspective.

Introduction

This compound is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP).[1] Developed by Pfizer, this compound was investigated for its potential therapeutic applications, notably for female sexual arousal disorder.[1] Its mechanism of action involves the modulation of the neuropeptide VIP (Vasoactive Intestinal Peptide), which plays a crucial role in regulating blood flow.[1]

Mechanism of Action

Neutral endopeptidase is an enzyme responsible for the degradation of several endogenous peptides, including the vasoactive intestinal peptide (VIP). VIP is a potent vasodilator. By inhibiting NEP, UK-414,495 prevents the breakdown of VIP. The resulting increase in local VIP concentration leads to the relaxation of smooth muscle and increased blood flow in genital tissues.[1] This targeted action highlights its potential for conditions where enhanced localized blood flow is desired.

Signaling Pathway

The signaling pathway affected by UK-414,495 is centered on the potentiation of VIP activity. The following diagram illustrates this process.

UK414495_Pathway UK414495 UK-414,495 NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits Degradation VIP Degradation NEP->Degradation Catalyzes VIP Vasoactive Intestinal Peptide (VIP) VIP->Degradation BloodFlow Increased Genital Blood Flow VIP->BloodFlow Promotes

Mechanism of UK-414,495 Action

Physicochemical Data

The following table summarizes the key physicochemical properties of (Rac)-UK-414,495.

PropertyValue
IUPAC Name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid[1]
Molecular Formula C16H25N3O3S[1][2]
Molar Mass 339.45 g·mol−1[1]
CAS Number 337962-93-3[1]
ChEMBL ID ChEMBL378763[1]
PubChem CID 9949799[1]

Experimental Workflow Overview

The general workflow for investigating the effects of a selective NEP inhibitor like UK-414,495 in a preclinical setting is outlined below. This is a conceptual workflow and does not represent a specific protocol.

Experimental_Workflow cluster_preclinical Preclinical Investigation Formulation Compound Formulation Administration Compound Administration Formulation->Administration AnimalModel Animal Model (e.g., Rabbit) AnimalModel->Administration Stimulation Pelvic Nerve Stimulation Administration->Stimulation Measurement Blood Flow Measurement Stimulation->Measurement Analysis Data Analysis Measurement->Analysis

Conceptual Preclinical Workflow

References

Application Notes and Protocols for (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound prevents the breakdown of VIP, leading to its increased local concentration and potentiation of its physiological effects. This mechanism of action makes this compound a valuable tool for studying the physiological roles of VIP and for investigating its therapeutic potential, particularly in conditions such as female sexual arousal disorder where VIP-mediated vasodilation plays a crucial role.[1][2]

These application notes provide detailed protocols for the use of this compound in a laboratory setting, covering both in vitro and in vivo experimental designs.

Physicochemical Properties

PropertyValue
IUPAC Name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid
Synonyms UK-414,495
Molecular Formula C₁₆H₂₅N₃O₃S
Molecular Weight 339.45 g/mol
Target Neutral Endopeptidase (NEP)

Mechanism of Action

This compound acts as a competitive inhibitor of neutral endopeptidase. NEP is responsible for the degradation of several vasoactive peptides, most notably VIP. In the context of female sexual arousal, VIP is a key neurotransmitter that induces relaxation of smooth muscle in the genital vasculature, leading to increased blood flow and engorgement. By inhibiting NEP, this compound prolongs the action of endogenous VIP, thereby enhancing and potentiating the vasodilatory response. This leads to a significant increase in genital blood flow. The downstream effects of VIP are mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

UK-414495_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space NEP Neutral Endopeptidase (NEP) VIP_R VIP Receptor AC Adenylyl Cyclase VIP_R->AC Activates cAMP cAMP AC->cAMP Converts VIP VIP VIP->NEP Degraded by VIP->VIP_R Binds to UK414495 This compound UK414495->NEP Inhibits ATP ATP Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP->Relaxation Leads to NEP_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add NEP enzyme and incubate add_inhibitor->add_enzyme add_substrate Add fluorogenic substrate add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_aminopeptidase Add Aminopeptidase M incubate_reaction->add_aminopeptidase measure_fluorescence Measure fluorescence add_aminopeptidase->measure_fluorescence calculate_ic50 Calculate % inhibition and IC₅₀ measure_fluorescence->calculate_ic50 end End calculate_ic50->end In_Vivo_Workflow start Start anesthesia Anesthetize and prepare rabbit start->anesthesia stabilization Stabilization period anesthesia->stabilization baseline_pns Establish baseline response to Pelvic Nerve Stimulation (PNS) stabilization->baseline_pns baseline_vip Establish baseline response to intravenous VIP stabilization->baseline_vip admin_vehicle_pns Administer vehicle + PNS baseline_pns->admin_vehicle_pns admin_uk414495_pns Administer this compound + PNS admin_vehicle_pns->admin_uk414495_pns measure_potentiation_pns Measure potentiation of VBF/CBF admin_uk414495_pns->measure_potentiation_pns data_analysis Data Analysis (AUC, EC₅₀) measure_potentiation_pns->data_analysis admin_vehicle_vip Administer vehicle + VIP baseline_vip->admin_vehicle_vip admin_uk414495_vip Administer this compound + VIP admin_vehicle_vip->admin_uk414495_vip measure_enhancement_vip Measure enhancement of VBF admin_uk414495_vip->measure_enhancement_vip measure_enhancement_vip->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (Rac)-UK-414495 in Female Sexual Arousal Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme Neutral Endopeptidase (NEP). Developed by Pfizer, this compound was investigated for the treatment of Female Sexual Arousal Disorder (FSAD). FSAD is characterized by a persistent or recurrent inability to attain or maintain sufficient sexual excitement, causing personal distress. The primary mechanism of action for this compound is the potentiation of the effects of Vasoactive Intestinal Peptide (VIP) in genital tissues. By inhibiting NEP, this compound prevents the breakdown of VIP, a neuropeptide known to be a key mediator of vasodilation and smooth muscle relaxation. The resulting increase in local VIP concentration is hypothesized to enhance genital blood flow, leading to increased vaginal lubrication, clitoral and labial engorgement, and ultimately, an amelioration of the physiological symptoms of FSAD.[1][2]

While preclinical studies demonstrated promising results in animal models, the clinical development of this compound for FSAD was discontinued (B1498344) by Pfizer due to inconclusive efficacy results in human trials.[3] Consequently, detailed clinical data and comprehensive pharmacokinetic profiles in humans are not publicly available. These application notes and protocols, therefore, focus on the preclinical data and methodologies that can guide further research into NEP inhibition as a potential therapeutic strategy for FSAD.

Data Presentation

Preclinical Pharmacology of this compound

The following tables summarize the key in vitro and in vivo pharmacological data for this compound from preclinical studies.

ParameterSpeciesValueReference
NEP Inhibition (IC₅₀) Rabbit10.3 ± 2.1 nMWayman et al., 2010, British Journal of Pharmacology
Potentiation of VBF (EC₅₀) Rabbit37 ± 9 nMWayman et al., 2010, British Journal of Pharmacology

VBF: Vaginal Blood Flow

Comparative Pharmacokinetics of Neutral Endopeptidase Inhibitors

Specific pharmacokinetic data for this compound is not publicly available. However, data from other NEP inhibitors, such as Omapatrilat, can provide a general understanding of the class.

ParameterCompoundSpeciesValueReference
Half-life OmapatrilatHuman14-19 hoursWei-Chi Liao et al., 2003, British Journal of Clinical Pharmacology
Time to Peak Concentration (Tₘₐₓ) OmapatrilatHuman0.5-2 hoursWei-Chi Liao et al., 2003, British Journal of Clinical Pharmacology

Signaling Pathway

The proposed mechanism of action of this compound involves the modulation of the Vasoactive Intestinal Peptide (VIP) signaling pathway in genital smooth muscle cells.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP_ext VIP NEP->VIP_ext Degrades VPACR VPAC Receptor VIP_ext->VPACR Binds Gs Gαs VPACR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Increased Blood Flow) PKA->Relaxation Leads to Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Rabbit Surgical_Prep Surgical Preparation (Cannulation, Nerve Exposure) Anesthesia->Surgical_Prep Probe_Placement Place Laser Doppler Probes Surgical_Prep->Probe_Placement Baseline Record Baseline Blood Flow & Blood Pressure Probe_Placement->Baseline Nerve_Stim Pelvic Nerve Stimulation Baseline->Nerve_Stim Record_Response1 Record Genital Blood Flow Response Nerve_Stim->Record_Response1 Compound_Admin Administer this compound or Vehicle Record_Response1->Compound_Admin Repeat_Stim Repeat Pelvic Nerve Stimulation Compound_Admin->Repeat_Stim Record_Response2 Record Potentiated Blood Flow Response Repeat_Stim->Record_Response2 Quantify Quantify Potentiation of Blood Flow Record_Response2->Quantify Monitor_BP Monitor Systemic Blood Pressure Effects Record_Response2->Monitor_BP Calculate_EC50 Calculate EC₅₀ Quantify->Calculate_EC50

References

Application Notes and Protocols for (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-UK-414,495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP).[1][2][3] NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably Vasoactive Intestinal Peptide (VIP).[3][4] By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to its accumulation and potentiation of its physiological effects.[4] This mechanism of action has been primarily investigated for its therapeutic potential in female sexual arousal disorder, where increased VIP activity leads to enhanced genital blood flow.[3][4] Additionally, studies have shown that UK-414,495 can cause a potentiation of cyclic AMP (cAMP) in female genital tissues.[1][2] This is significant as cAMP is a key second messenger that can influence various cellular processes, including the regulation of the Rac family of small GTPases, which are pivotal in controlling cell motility, adhesion, and proliferation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in designing and conducting experimental studies involving (Rac)-UK-414,495. The protocols and experimental designs outlined below cover the investigation of its primary mechanism of action as a NEP inhibitor and its potential downstream effects on signaling pathways such as the Rac GTPase pathway.

I. Characterization of (Rac)-UK-414,495 as a Neutral Endopeptidase (NEP) Inhibitor

Objective: To determine the in vitro potency and selectivity of (Rac)-UK-414,495 as a NEP inhibitor.

Protocol 1: In Vitro NEP Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of recombinant human NEP by (Rac)-UK-414,495.

Materials:

  • Recombinant Human NEP (e.g., R&D Systems, Cat# 1182-ZN)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, R&D Systems, Cat# ES005)

  • Assay Buffer: 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5

  • (Rac)-UK-414,495

  • 96-well black microplates

  • Fluorometer (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare a stock solution of (Rac)-UK-414,495 in DMSO.

  • Create a serial dilution of (Rac)-UK-414,495 in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of the diluted (Rac)-UK-414,495 or vehicle (DMSO) to the respective wells.

  • Add 20 µL of recombinant human NEP (at a final concentration of 1 ng/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate (at a final concentration of 10 µM) to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 20 minutes using a fluorometer.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of (Rac)-UK-414,495 relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of (Rac)-UK-414,495 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (nM)
(Rac)-UK-414,495Human NEPFluorometricExpected in the low nanomolar range

Note: The exact IC₅₀ value should be determined experimentally.

Signaling Pathway of NEP Inhibition by (Rac)-UK-414,495

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP NEP NEP VIP->NEP Degradation VPACR VPAC Receptor VIP->VPACR Binding & Activation Inactive_VIP Inactive Peptides NEP->Inactive_VIP Catalysis UK414495 (Rac)-UK-414,495 UK414495->NEP Inhibition AC Adenylyl Cyclase VPACR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Mechanism of (Rac)-UK-414,495 action.

II. Ex Vivo and In Vivo Assessment of (Rac)-UK-414,495 Efficacy

Objective: To evaluate the ability of (Rac)-UK-414,495 to potentiate VIP-mediated responses in ex vivo tissue preparations and in vivo models.

Protocol 2: Ex Vivo Organ Bath Study of Genital Tissue Relaxation

This protocol assesses the effect of (Rac)-UK-414,495 on VIP-induced relaxation of isolated female genital tissue (e.g., rabbit vaginal tissue).

Materials:

  • Female New Zealand White rabbits

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • (Rac)-UK-414,495

  • Vasoactive Intestinal Peptide (VIP)

  • Phenylephrine (B352888)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a rabbit and dissect the vaginal tissue, placing it in ice-cold Krebs-Henseleit solution.

  • Cut the tissue into strips (e.g., 2 x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of VIP to generate a concentration-response curve for relaxation.

  • Wash the tissues and allow them to recover.

  • Incubate a set of tissues with (Rac)-UK-414,495 (e.g., 1 µM) for 30 minutes.

  • Repeat the phenylephrine contraction and the cumulative VIP concentration-response curve in the presence of (Rac)-UK-414,495.

  • Compare the VIP concentration-response curves in the absence and presence of (Rac)-UK-414,495 to determine the potentiation of VIP-induced relaxation.

Data Presentation:

TreatmentVIP EC₅₀ for Relaxation (nM)Maximum Relaxation (%)
VehicleExperimental ValueExperimental Value
(Rac)-UK-414,495Experimental ValueExperimental Value

Protocol 3: In Vivo Measurement of Genital Blood Flow

This protocol is based on a published study by Wayman et al. (2010) and measures the effect of (Rac)-UK-414,495 on pelvic nerve-stimulated increases in genital blood flow in anesthetized rabbits.[4]

Materials:

  • Female New Zealand White rabbits

  • Anesthetic (e.g., sodium pentobarbital)

  • Laser Doppler flow probes

  • Stimulating electrodes for the pelvic nerve

  • Intravenous catheter for drug administration

  • (Rac)-UK-414,495

Procedure:

  • Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose the pelvic nerve and place stimulating electrodes.

  • Place laser Doppler flow probes on the vaginal and clitoral surfaces to monitor blood flow.

  • Administer (Rac)-UK-414,495 or vehicle intravenously.

  • Electrically stimulate the pelvic nerve at a set frequency and duration to induce increases in vaginal and clitoral blood flow.

  • Record the changes in blood flow and compare the responses before and after the administration of (Rac)-UK-414,495.

  • A study demonstrated that UK-414,495 dose-dependently potentiated pelvic nerve-stimulated increases in vaginal blood flow with an EC₅₀ of 37 ± 9 nM.[4]

Data Presentation:

TreatmentNerve-Stimulated Increase in Vaginal Blood Flow (Arbitrary Units)Nerve-Stimulated Increase in Clitoral Blood Flow (Arbitrary Units)
VehicleExperimental ValueExperimental Value
(Rac)-UK-414,495 (Dose 1)Experimental ValueExperimental Value
(Rac)-UK-414,495 (Dose 2)Experimental ValueExperimental Value

III. Investigating the Crosstalk between NEP Inhibition and the Rac Signaling Pathway

Objective: To determine if the cAMP elevation induced by (Rac)-UK-414,495 affects the activity of the Rac family of small GTPases.

Background: Elevated intracellular cAMP levels have been shown to inhibit the activation of Rac, which can impact cell migration and cytoskeletal organization.[5] Given that (Rac)-UK-414,495 potentiates cAMP, it is plausible that it may indirectly modulate Rac signaling.

Protocol 4: Measurement of Intracellular cAMP Levels

Materials:

  • Primary cells or cell line expressing VPAC receptors (e.g., vaginal smooth muscle cells)

  • (Rac)-UK-414,495

  • VIP

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

Procedure:

  • Culture the cells in appropriate media.

  • Pre-incubate the cells with (Rac)-UK-414,495 or vehicle for 30 minutes.

  • Stimulate the cells with VIP for a specified time (e.g., 15 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Compare the cAMP levels in cells treated with VIP alone versus those treated with VIP in the presence of (Rac)-UK-414,495.

Data Presentation:

TreatmentIntracellular cAMP Concentration (pmol/well or pmol/mg protein)
VehicleExperimental Value
VIPExperimental Value
(Rac)-UK-414,495Experimental Value
VIP + (Rac)-UK-414,495Experimental Value

Protocol 5: Rac Activation Assay (G-LISA)

This protocol uses a G-LISA™ assay (Cytoskeleton, Inc.) to quantify the amount of active, GTP-bound Rac.

Materials:

  • Primary cells or cell line of interest (e.g., fibroblasts, smooth muscle cells)

  • Growth factor or stimulus known to activate Rac (e.g., PDGF, IGF-I)

  • (Rac)-UK-414,495

  • VIP

  • Rac G-LISA™ Activation Assay Kit

Procedure:

  • Culture and serum-starve the cells to reduce basal Rac activity.

  • Pre-incubate the cells with (Rac)-UK-414,495 and/or VIP for a specified duration.

  • Stimulate the cells with a Rac-activating growth factor (e.g., PDGF).

  • Lyse the cells and perform the G-LISA™ assay according to the manufacturer's protocol to quantify active Rac.

  • Compare the levels of active Rac in the different treatment groups.

Experimental Workflow for Investigating UK-414,495 Effects on Rac Activation

Rac_Activation_Workflow cluster_setup Cell Culture & Treatment cluster_stimulation Stimulation cluster_analysis Analysis Start Seed Cells (e.g., Smooth Muscle Cells) Starve Serum Starve Cells Start->Starve Pretreat Pre-treat with: 1. Vehicle 2. (Rac)-UK-414,495 3. VIP 4. (Rac)-UK-414,495 + VIP Starve->Pretreat Stimulate Stimulate with Rac Activator (e.g., PDGF) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Assay Perform Rac Activation Assay (G-LISA) Lyse->Assay Quantify Quantify Active Rac Levels Assay->Quantify Analyze Analyze and Compare Data Quantify->Analyze

Caption: Workflow for Rac activation studies.

References

Application Notes and Protocols for (Rac)-UK-414495 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of (Rac)-UK-414495, a potent and selective neutral endopeptidase (NEP) inhibitor, in a key preclinical animal model. The information is derived from foundational studies investigating its potential for the treatment of female sexual arousal disorder (FSAD).[1][2]

Introduction

This compound, developed by Pfizer, is a selective inhibitor of the enzyme neutral endopeptidase.[2] NEP is responsible for the breakdown of various vasoactive neuropeptides, most notably Vasoactive Intestinal Peptide (VIP).[2] In the context of female sexual arousal, VIP is a key neurotransmitter that contributes to increased genital blood flow, a critical physiological response.[1][3] By inhibiting NEP, UK-414495 potentiates the effects of endogenous VIP, leading to enhanced and prolonged vasodilation in genital tissues.[1][3][4] Preclinical studies have demonstrated the efficacy of this compound in a rabbit model of female sexual arousal.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the pivotal study by Wayman et al. (2010) in anaesthetized New Zealand white rabbits.

ParameterValueAnimal ModelNotes
Drug This compoundNew Zealand White RabbitFemale, 2.5-3.5 kg
Formulation Solution in sterile saline--
Administration Route Intravenous (i.v.) infusionMarginal ear vein-
Dosage Regimen Cumulative, dose-escalating infusions-Doses were administered to achieve steady-state plasma concentrations.
Effective Concentration (EC₅₀) 37 ± 9 nM-For potentiation of pelvic nerve-stimulated increases in vaginal blood flow. This corresponds to 3.6 times the in vitro IC₅₀ for rabbit NEP.
Vehicle Control Sterile saline-Administered under the same experimental conditions.

Signaling Pathway

The mechanism of action of this compound involves the modulation of the VIP signaling pathway in genital tissues. Pelvic nerve stimulation triggers the release of VIP from nerve terminals. VIP then binds to its receptors on vascular smooth muscle cells, leading to relaxation and vasodilation, which in turn increases genital blood flow. NEP rapidly degrades VIP, terminating its effect. UK-414495 inhibits NEP, thereby prolonging the action of VIP and enhancing the vasodilatory response.

G cluster_0 Nerve Terminal cluster_1 Synaptic Cleft / Interstitial Space cluster_2 Vascular Smooth Muscle Cell Pelvic Nerve Stimulation Pelvic Nerve Stimulation VIP_release VIP Release Pelvic Nerve Stimulation->VIP_release VIP VIP VIP_release->VIP NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation VIP_Receptor VIP Receptor VIP->VIP_Receptor Binding Degraded VIP Inactive Peptides NEP->Degraded VIP UK414495 This compound UK414495->NEP Inhibition Vasodilation Vasodilation VIP_Receptor->Vasodilation Increased Blood Flow Increased Genital Blood Flow Vasodilation->Increased Blood Flow

Signaling pathway of this compound in promoting genital blood flow.

Experimental Protocols

The following protocols are based on the methodology described by Wayman et al. (2010).

Animal Model Preparation
  • Animal Species: Female New Zealand white rabbits (2.5-3.5 kg).

  • Anesthesia: Induce anesthesia with an appropriate agent (e.g., pentobarbitone sodium, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment with a continuous infusion of an anesthetic agent.

  • Surgical Preparation:

    • Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

    • Cannulate a carotid artery for continuous monitoring of arterial blood pressure and heart rate.

    • Cannulate the marginal ear vein for the administration of anesthetic, this compound, and vehicle.

    • Isolate the pelvic nerve for electrical stimulation.

This compound Administration Protocol
  • Drug Preparation: Dissolve this compound in sterile saline to the desired stock concentrations.

  • Administration: Administer the drug intravenously via the cannulated marginal ear vein using a precision infusion pump.

  • Dosing Regimen:

    • Establish a stable baseline of pelvic nerve-stimulated genital blood flow.

    • Administer a continuous infusion of the vehicle (sterile saline) for a control period.

    • Administer this compound in a cumulative, dose-escalating manner. Allow sufficient time at each dose to achieve steady-state plasma concentrations and a stable physiological response before escalating to the next dose.

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound.

G A Animal Preparation (Anesthesia & Surgery) B Baseline Measurement (Pelvic Nerve Stimulation) A->B C Vehicle Infusion (i.v.) B->C D Measurement of Genital Blood Flow (Control Response) C->D E This compound Infusion (i.v.) (Dose Escalation) D->E F Measurement of Genital Blood Flow (Drug Effect) E->F G Data Analysis (Comparison of Responses) F->G

Experimental workflow for in vivo evaluation of this compound.
Measurement of Genital Blood Flow

  • Technique: Use laser Doppler flowmetry to continuously measure vaginal and clitoral blood flow.

  • Procedure:

    • Place laser Doppler probes on the surface of the vaginal and clitoral tissue.

    • Record baseline blood flow.

    • Apply electrical stimulation to the pelvic nerve (e.g., 5V, 5ms pulse width, 1-16 Hz for 1 minute) to induce a physiological increase in blood flow.

    • Record the peak and duration of the hyperemic response.

    • Repeat stimulations at regular intervals to ensure reproducibility of the response before and during drug administration.

Conclusion

This compound has been shown to be a potent enhancer of pelvic nerve-stimulated increases in genital blood flow in a rabbit model. The provided data and protocols offer a foundation for further research into the therapeutic potential of NEP inhibitors for female sexual arousal disorder. Careful adherence to the described methodologies is crucial for obtaining reproducible and reliable results in similar preclinical studies.

References

Application Notes and Protocols for Measuring NEP Inhibition with (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides.[1] These peptides include natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins.[1] By inactivating these signaling molecules, NEP is involved in the regulation of cardiovascular and renal homeostasis, inflammation, and nociception. Inhibition of NEP has emerged as a promising therapeutic strategy for various conditions, notably heart failure and hypertension, by potentiating the beneficial effects of its substrates.[2]

(Rac)-UK-414495 is a potent and selective inhibitor of Neprilysin. The active enantiomer, (R)-UK-414,495, has been shown to potentiate the physiological effects of NEP substrates in vivo.[3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against NEP using a fluorometric assay, suitable for both purified enzyme and cell-based systems.

Mechanism of Action and Signaling Pathway

NEP inhibition by compounds like UK-414495 prevents the breakdown of natriuretic peptides. These peptides then bind to their receptors, natriuretic peptide receptors (NPRs), which possess intrinsic guanylate cyclase activity. This binding stimulates the conversion of GTP to cyclic GMP (cGMP), a key second messenger.[4] Elevated cGMP levels activate protein kinase G (PKG), leading to downstream effects such as vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular diseases.[5]

Caption: NEP Inhibition and cGMP Signaling Pathway.

Quantitative Data for NEP Inhibitors

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The table below summarizes the potency of (R)-UK-414,495 alongside other common NEP inhibitors for comparison.

InhibitorTargetPotency (IC50 / Ki)Notes
(R)-UK-414,495 Rabbit NEP~10.3 nM (IC50) Calculated from in vivo data where the EC50 for potentiating pelvic nerve-stimulated genital blood flow was 37 ± 9 nM, reported as 3.6 times the IC50 for rabbit NEP.[3]
Sacubitrilat (LBQ657)Human NEP5 nM (IC50)The active metabolite of the prodrug Sacubitril.
ThiorphanNEP4.7 nM (IC50)A competitive inhibitor.
PhosphoramidonNEP34 nM (IC50)A microbial metabolite that also inhibits other metalloproteases at higher concentrations.
FasidotrilatHuman NEP5.1 nM (IC50)The active metabolite of Fasidotril, a dual inhibitor of NEP and Angiotensin-Converting Enzyme (ACE).

Experimental Protocols

Biochemical Assay: Measuring NEP Inhibition using a Fluorometric Kit

This protocol is adapted from commercially available neprilysin activity assay kits and is designed to determine the IC50 of this compound using a purified or recombinant NEP enzyme. The assay utilizes a quenched fluorogenic substrate that fluoresces upon cleavage by NEP.

Materials:

  • Recombinant Human Neprilysin (or other purified NEP)

  • NEP Assay Buffer

  • Fluorogenic NEP Substrate (e.g., Abz-based peptide)

  • This compound

  • A known NEP inhibitor as a positive control (e.g., Thiorphan)

  • DMSO (for dissolving compounds)

  • 96-well white, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or as specified by the substrate manufacturer)

Experimental Workflow Diagram:

Experimental_Workflow A 1. Prepare Reagents - Dilute NEP Enzyme - Prepare serial dilutions of This compound in DMSO, then in Assay Buffer B 2. Plate Setup Add to 96-well plate: - Assay Buffer - NEP Enzyme - Inhibitor dilutions or Vehicle (DMSO) A->B C 3. Pre-incubation Incubate plate for 10-15 min at 37°C to allow inhibitor binding. B->C D 4. Initiate Reaction Add fluorogenic NEP substrate to all wells. C->D E 5. Kinetic Measurement Immediately measure fluorescence (Ex/Em ~330/430 nm) in kinetic mode at 37°C for 60-120 min. D->E F 6. Data Analysis - Determine the rate (slope) of fluorescence increase for each well. - Plot % Inhibition vs. Inhibitor Concentration. - Calculate IC50 using non-linear regression. E->F

Caption: Workflow for Fluorometric NEP Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. Then, create final dilutions in NEP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the purified NEP enzyme to the desired concentration in ice-cold NEP Assay Buffer.

    • Prepare the NEP substrate working solution by diluting the stock in NEP Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To a 96-well white microplate, add the following to each well:

      • Inhibitor Wells: x µL of diluted this compound.

      • Enzyme Control (No Inhibitor): x µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

      • No Enzyme Control (Blank): x µL of Assay Buffer.

    • Add diluted NEP enzyme to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Blank" wells.

    • Adjust the volume of all wells to 90 µL with NEP Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the NEP substrate working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm) in kinetic mode, every 1-2 minutes for 60-120 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each well by determining the slope of the linear portion of the kinetic curve (RFU/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_enzyme_control - Velocity_blank)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Assay: Measuring NEP Inhibition in Cultured Cells

This protocol measures the activity of endogenous or overexpressed NEP on the surface of live cells. Human neuroblastoma SH-SY5Y cells are a suitable model.[1]

Materials:

  • SH-SY5Y cells (or other NEP-expressing cell line)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well black, clear-bottom cell culture plate

  • Assay Buffer (e.g., HBSS or serum-free medium)

  • This compound

  • Fluorogenic NEP Substrate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Assay Protocol:

    • On the day of the assay, gently wash the cell monolayer twice with warm Assay Buffer.

    • Prepare serial dilutions of this compound in the Assay Buffer.

    • Add the inhibitor dilutions to the respective wells. For the control wells (100% activity), add Assay Buffer with vehicle (DMSO).

    • Incubate the plate with the inhibitor for 30-60 minutes at 37°C.

    • Add the fluorogenic NEP substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Data Analysis:

    • Measure fluorescence in kinetic mode at 37°C as described in the biochemical assay (Section 4.1).

    • Perform data analysis as described in Section 4.1 to calculate the IC50 of this compound in a cellular context.

Logical Relationships in NEP Activity

Neprilysin acts as a key regulator by controlling the bioavailability of various peptide substrates. Its inhibition leads to a cascade of downstream physiological consequences.

Logical_Relationship cluster_peptides NEP Substrates Natriuretic Peptides Natriuretic Peptides NEP Neprilysin (NEP) Activity Natriuretic Peptides->NEP Bradykinin Bradykinin Bradykinin->NEP Substance P Substance P Substance P->NEP Enkephalins Enkephalins Enkephalins->NEP Amyloid-Beta Amyloid-Beta Amyloid-Beta->NEP Degradation Peptide Degradation NEP->Degradation Inhibition Inhibition by This compound Inhibition->NEP Accumulation Substrate Accumulation Inhibition->Accumulation Degradation->Accumulation Prevents Effects Increased Downstream Physiological Effects Accumulation->Effects

Caption: Logical Flow of NEP Action and Inhibition.

References

Application Notes and Protocols: (Rac)-UK-414495 in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495 is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP).[1] NEP is responsible for the degradation of several endogenous vasoactive peptides, including vasoactive intestinal peptide (VIP). By inhibiting NEP, UK-414495 increases the local concentration of VIP, which is known to be a potent smooth muscle relaxant.[1] This mechanism of action suggests that UK-414495 has therapeutic potential in conditions characterized by smooth muscle hyper-reactivity or where smooth muscle relaxation is desired.

These application notes provide a comprehensive overview of the potential use of this compound in smooth muscle relaxation studies, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound exerts its smooth muscle relaxant effects indirectly. The core mechanism involves the inhibition of neutral endopeptidase, which leads to the potentiation of endogenous VIP signaling.

  • This compound inhibits Neutral Endopeptidase (NEP): NEP is a cell-surface metalloprotease that cleaves and inactivates a variety of signaling peptides.

  • Increased Vasoactive Intestinal Peptide (VIP) Bioavailability: With NEP inhibited, the degradation of VIP is reduced, leading to its accumulation in the vicinity of smooth muscle cells.

  • VIP Receptor Activation: VIP binds to its receptors (VPAC1 and VPAC2) on the surface of smooth muscle cells. These are G-protein coupled receptors.

  • Adenylyl Cyclase Activation & cAMP Production: Activation of VIP receptors stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and various ion channels.

  • Smooth Muscle Relaxation: The phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of the myosin light chain. This, along with changes in ion channel conductance, results in smooth muscle relaxation.

Signaling Pathway

UK414495_Mechanism UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP_deg VIP Degradation NEP->VIP_deg VIP Vasoactive Intestinal Peptide (VIP) VIP->VIP_deg VIP_R VIP Receptor (VPAC1/2) VIP->VIP_R Activates AC Adenylyl Cyclase VIP_R->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Leads to Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation

Figure 1: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Quantitative Data Summary

No specific quantitative data for this compound on smooth muscle relaxation was identified in the initial search. The table below serves as a template for researchers to populate with their experimental data.

ParameterValueTissue TypeSpeciesExperimental ConditionsReference
IC50 (NEP Inhibition) e.g., X nMe.g., Recombinant Human NEPe.g., In vitro assaye.g., 37°C, pH 7.4[Insert Reference]
EC50 (Relaxation) e.g., Corpus Cavernosume.g., Rabbite.g., Pre-contracted with Phenylephrine (B352888)[Insert Reference]
Emax (% Relaxation) e.g., Corpus Cavernosume.g., Rabbite.g., Pre-contracted with Phenylephrine[Insert Reference]
Potentiation of VIP-induced Relaxation e.g., Aortae.g., Rate.g., Co-administration with VIP[Insert Reference]

Experimental Protocols

The following is a generalized protocol for an ex vivo smooth muscle relaxation assay that can be adapted to study the effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection 1. Dissect Smooth Muscle Tissue Strips Mounting 2. Mount Tissues in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate under Resting Tension Mounting->Equilibration Viability 4. Viability Check (e.g., KCl) Equilibration->Viability Washout 5. Washout and Return to Baseline Viability->Washout Precontraction 6. Pre-contract with Agonist (e.g., Phenylephrine) Washout->Precontraction CRC 7. Cumulative Concentration- Response Curve for UK-414495 Precontraction->CRC Plotting 8. Plot % Relaxation vs. log[UK-414495] CRC->Plotting Calculation 9. Calculate EC50 and Emax Plotting->Calculation

Figure 2: Experimental workflow for the ex vivo smooth muscle relaxation assay.

Detailed Methodology

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Krebs-Henseleit Solution (or other appropriate physiological salt solution)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Contractile Agent (e.g., Phenylephrine, Carbachol (B1668302), KCl)

  • Vasoactive Intestinal Peptide (VIP) for potentiation studies

  • Isolated smooth muscle tissue (e.g., aorta, corpus cavernosum, trachea, bladder)

2. Equipment:

  • Organ bath system with tissue holders

  • Isometric force transducer

  • Data acquisition system

  • Water bath with temperature control (37°C)

  • Dissection microscope and tools

3. Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Prepare tissue strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

  • Tissue Mounting and Equilibration:

    • Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the tissues to isometric force transducers.

    • Allow the tissues to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams, determined from length-tension relationship studies).

    • Replace the bath solution every 15-20 minutes during equilibration.

  • Viability and Pre-contraction:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissues thoroughly to return to baseline tension.

    • Induce a stable, submaximal contraction (approximately 60-80% of the KCl-induced maximum) using a contractile agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for bladder smooth muscle).

  • Cumulative Concentration-Response Curve:

    • Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

  • Potentiation Studies (Optional):

    • To investigate the potentiation of VIP-mediated relaxation, generate a concentration-response curve for VIP in the presence and absence of a fixed, sub-effective concentration of this compound.

4. Data Analysis:

  • Record the relaxation at each concentration of this compound as a percentage of the pre-contractile tone.

  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (the concentration of UK-414495 that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Disclaimer

The provided protocols and signaling pathways are based on the known mechanism of neutral endopeptidase inhibitors and general principles of smooth muscle pharmacology. These should be adapted and validated by researchers for their specific experimental setup and tissue type when studying this compound.

References

Application Notes and Protocols: (Rac)-UK-414495 and Phosphodiesterase 5 (PDE5) Inhibition in Blood Flow Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

PDE5 inhibitors are a class of drugs that modulate vascular tone and blood flow by acting on the nitric oxide (NO) signaling pathway.[1][2] They are widely used in the treatment of erectile dysfunction and pulmonary hypertension.[1][3] Their mechanism of action makes them valuable tools for investigating cardiovascular physiology and pathology.[4]

Mechanism of Action:

PDE5 inhibitors exert their effects by preventing the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling cascade.[5] In vascular smooth muscle cells, increased cGMP levels lead to vasodilation and increased blood flow.[6] The pathway is initiated by the release of NO from endothelial cells, which stimulates soluble guanylate cyclase (sGC) to produce cGMP.[6] PDE5 specifically hydrolyzes cGMP, thus terminating the signal.[1] By inhibiting PDE5, these compounds prolong the action of cGMP, leading to sustained smooth muscle relaxation and vasodilation.[1]

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Shear Stress Shear Stress eNOS eNOS Shear Stress->eNOS NO_e NO eNOS->NO_e Produces L-Arginine L-Arginine L-Arginine->eNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO_e->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Hydrolyzes to Relaxation Vasodilation & Increased Blood Flow PKG->Relaxation PDE5_Inhibitor (Rac)-UK-414495 (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition leading to vasodilation.

Quantitative Data on the Effects of PDE5 Inhibitors on Blood Flow

ParameterStudy DetailsOrganism/ModelPDE5 Inhibitor & DoseKey FindingsReference
Mean Blood Pressure 4-day continuous infusion in spontaneously hypertensive ratsConscious Spontaneously Hypertensive RatsUK-357,903 (0.133 and 1.33 mg kg⁻¹ h⁻¹)Modest, non-dose-dependent reductions in mean blood pressure on Day 1 (-11.8 and -15.3 mmHg for low and high doses, respectively).[7]
Flow-Mediated Vasodilation Acute, single oral dose in patients with chronic heart failureHumans with Chronic Heart FailureSildenafil (B151) (12.5, 25, or 50 mg)Sildenafil at 25 mg and 50 mg significantly increased flow-mediated vasodilation compared to placebo.[8]
Renal Blood Flow Acute short-term infusion during Angiotensin II-induced hypertensionC57BL/6 (WT) MiceSildenafilSildenafil decreased blood pressure and increased renal blood flow.[9]
Coronary Blood Flow Oral administration in a chronically instrumented dog modelDogsSildenafil (2 mg/kg)Small increase in myocardial blood flow at rest and during exercise.[10]
Cerebral Blood Flow Study measuring blood velocityHumansPDE5 Inhibitors (unspecified)No change in blood velocity in healthy individuals, but increased in patients with conditions associated with impaired endothelial dilatory response.[3]

Experimental Protocols

Protocol 1: In Vivo Measurement of Regional Hemodynamics in Conscious Rats

This protocol is adapted from studies investigating the hemodynamic effects of PDE5 inhibitors in conscious, spontaneously hypertensive rats.[7]

Objective: To assess the effect of a test compound (e.g., a PDE5 inhibitor) on mean arterial blood pressure and regional blood flow.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test compound (e.g., UK-357,903) and vehicle

  • Anesthetic (e.g., isoflurane)

  • Pulsed Doppler flow probes

  • Arterial catheter for blood pressure measurement

  • Infusion pump

Procedure:

  • Surgical Instrumentation:

    • Anesthetize the rats.

    • Implant pulsed Doppler flow probes around the renal artery, superior mesenteric artery, and descending aorta to measure regional blood flow.

    • Implant a catheter into the abdominal aorta via a femoral artery for the measurement of mean arterial blood pressure.

    • Exteriorize all leads and catheters at the nape of the neck.

    • Allow animals to recover for at least 7 days post-surgery.

  • Experimental Protocol:

    • House the rats in individual cages that allow free movement.

    • Record baseline hemodynamic parameters (blood pressure, heart rate, regional blood flow) for a pre-infusion period (e.g., 24 hours).

    • Administer the test compound or vehicle via continuous intravenous infusion using an infusion pump for a specified duration (e.g., 4 days).[7]

    • Continuously monitor and record hemodynamic parameters throughout the infusion period.

  • Data Analysis:

    • Calculate vascular conductance for each vascular bed (flow/pressure).

    • Compare the changes in hemodynamic parameters between the vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: Assessment of Flow-Mediated Dilation (FMD) in Humans

This protocol is based on clinical studies evaluating the effect of PDE5 inhibitors on endothelial function in patients.[8]

Objective: To determine the effect of a single oral dose of a PDE5 inhibitor on endothelium-dependent vasodilation.

Materials:

  • Human subjects (e.g., patients with chronic heart failure)

  • Test compound (e.g., Sildenafil) and placebo

  • High-resolution ultrasound system with a vascular probe

  • Blood pressure cuff

Procedure:

  • Baseline Measurement:

    • Subjects should fast for at least 8 hours prior to the study.

    • Allow the subject to rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

    • Obtain a baseline ultrasound image of the brachial artery in the longitudinal plane.

    • Measure the baseline diameter of the brachial artery.

    • Inflate a blood pressure cuff on the forearm to suprasystolic pressure (e.g., 200 mmHg) for a set duration (e.g., 5 minutes) to induce reactive hyperemia.

    • Rapidly deflate the cuff and record the diameter of the brachial artery continuously for several minutes to measure the maximum post-occlusion diameter.

  • Drug Administration and Follow-up:

    • Administer a single oral dose of the test compound or placebo in a double-blind, randomized manner.

    • Repeat the FMD measurement (as described in step 1) at a specified time point after drug administration (e.g., 1 hour).[8]

  • Data Analysis:

    • Calculate FMD as the percentage change in brachial artery diameter from baseline to the maximum diameter recorded after cuff release.

    • Compare the change in FMD from baseline between the placebo and active treatment groups using statistical methods such as an unpaired t-test or ANCOVA.

Experimental Workflow for In Vivo Hemodynamic Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR) Surgery Surgical Implantation (Flow Probes, Catheter) Animal_Model->Surgery Recovery Post-Surgical Recovery (>= 7 days) Surgery->Recovery Baseline Baseline Hemodynamic Recording (24h) Recovery->Baseline Grouping Randomize into Groups (Vehicle vs. Drug) Baseline->Grouping Infusion Continuous IV Infusion (e.g., 4 days) Grouping->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Data_Collection Collect Blood Pressure, Heart Rate, Blood Flow Data Monitoring->Data_Collection Calculation Calculate Vascular Conductance Data_Collection->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Conclusion Draw Conclusions on Drug Efficacy Stats->Conclusion

Caption: Workflow for in vivo assessment of hemodynamic effects.

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal and human studies must be conducted in accordance with institutional and governmental regulations and approved by the relevant ethics committees. Dosages and specific procedures should be optimized based on the specific research question and experimental model.

References

(Rac)-UK-414495 as a research tool for neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (Rac)-UK-414495

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of biologically active peptides. As a research tool, this compound is invaluable for studying the physiological and pathophysiological roles of these peptides. By inhibiting NEP, this compound effectively increases the local concentration and prolongs the half-life of NEP substrates, thereby potentiating their biological effects. This makes it a powerful tool for investigating the signaling pathways and functions of numerous neuropeptides.

One of the primary neuropeptide substrates for NEP is Vasoactive Intestinal Peptide (VIP). VIP is involved in a wide range of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. By preventing the degradation of VIP, this compound allows researchers to elucidate the downstream effects of enhanced VIP signaling.[1] The potentiation of cAMP in the female genitalia is one such downstream effect.[2][3]

Mechanism of Action

This compound acts as a competitive inhibitor of neutral endopeptidase. It binds to the active site of the enzyme, preventing it from cleaving and inactivating its neuropeptide substrates. This leads to an accumulation of active neuropeptides at their receptors, resulting in an amplified and prolonged physiological response.

Mechanism of Action of this compound UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits Neuropeptide_Active Active Neuropeptide (e.g., VIP) NEP->Neuropeptide_Active Degrades Neuropeptide_Inactive Inactive Fragments NEP->Neuropeptide_Inactive Produces Receptor Neuropeptide Receptor (e.g., VPAC) Neuropeptide_Active->Receptor Binds to Response Enhanced Biological Response Receptor->Response Leads to

Mechanism of this compound Action
Quantitative Data

The following table summarizes the quantitative data available for this compound and related compounds.

CompoundParameterValueSpecies/SystemReference
UK-414,495 EC5037 ± 9 nMRabbit (in vivo, potentiation of nerve-stimulated vaginal blood flow)[4]
UK-414,495 Potency vs. IC503.6 x IC50Rabbit NEP[4]
SCH 42354 *IC503.3 ± 0.1 nMRat renal NEP (in vitro)[5]

*SCH 42354 is the active di-acid of the prodrug SCH 42495, a related NEP inhibitor. This value is provided for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro NEP Activity Assay

This protocol describes a method to determine the inhibitory activity of this compound on NEP in tissue or cell lysates using a fluorogenic substrate.

Materials:

  • This compound

  • Tissue or cells expressing NEP

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail)

  • Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Fluorometer

  • 96-well black microplates

Procedure:

  • Lysate Preparation:

    • Homogenize tissue or lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the lysate in assay buffer to a final concentration suitable for the assay.

  • Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well black microplate, add the diluted cell/tissue lysate.

    • Add the this compound dilutions or vehicle control to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic NEP substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the example substrate).

  • Data Analysis:

    • Subtract the background fluorescence (wells with substrate alone).

    • Calculate the percentage of NEP inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro NEP Inhibition Assay Workflow start Start lysate Prepare Cell/Tissue Lysate start->lysate protein Determine Protein Concentration lysate->protein dilute_lysate Dilute Lysate in Assay Buffer protein->dilute_lysate plate Add Lysate and Inhibitor/ Vehicle to 96-well Plate dilute_lysate->plate dilute_inhibitor Prepare Serial Dilutions of This compound dilute_inhibitor->plate preincubate Pre-incubate at 37°C plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Workflow for In Vitro NEP Inhibition Assay
Protocol 2: In Vivo Assessment of Neuropeptide Potentiation

This protocol is adapted from a study investigating the effect of UK-414,495 on neuropeptide-mediated vasodilation in anesthetized rabbits.[4] It can be modified to study other physiological responses to NEP-substrate neuropeptides.

Materials:

  • This compound formulated for intravenous administration.

  • Anesthetic agents (e.g., pentobarbitone).

  • Experimental animals (e.g., New Zealand rabbits).

  • Physiological monitoring equipment (e.g., laser Doppler for blood flow, blood pressure monitor).

  • Neuropeptide of interest (e.g., VIP) for infusion.

  • Surgical instruments for cannulation and nerve isolation.

  • Nerve stimulator.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol.

    • Surgically expose and cannulate a vein (e.g., marginal ear vein) for drug administration and an artery (e.g., carotid artery) for blood pressure monitoring.

    • Isolate the nerve that innervates the tissue of interest (e.g., pelvic nerve for genital blood flow).[4]

    • Position a laser Doppler probe over the tissue to continuously monitor blood flow.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery.

    • Establish a baseline physiological response by either electrical stimulation of the isolated nerve or intravenous infusion of the neuropeptide (e.g., VIP).

    • Administer a single dose or a cumulative dose-response of this compound intravenously.

    • After a suitable equilibration period, repeat the nerve stimulation or neuropeptide infusion.

    • Record the physiological response (e.g., blood flow, blood pressure) throughout the experiment.

  • Data Analysis:

    • Quantify the change in the physiological parameter (e.g., peak blood flow, duration of response) before and after the administration of this compound.

    • Calculate the potentiation of the neuropeptide-mediated response by the inhibitor.

    • If a dose-response was performed, plot the potentiation against the dose of this compound to determine the EC50.

Signaling Pathways

Vasoactive Intestinal Peptide (VIP) Signaling

VIP primarily exerts its effects by binding to two G-protein coupled receptors: VPAC1 and VPAC2. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.

Vasoactive Intestinal Peptide (VIP) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP VPAC VPAC Receptor VIP->VPAC Binds G_protein Gαs VPAC->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., smooth muscle relaxation) Targets->Response

VIP Signaling via the cAMP/PKA Pathway

References

Application Notes and Protocols for Cell-Based Assays Using (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-UK-414495 is a potent and selective inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin or CD10. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects. One of the key consequences of NEP inhibition by this compound is the potentiation of cyclic AMP (cAMP) signaling in specific cellular contexts. This occurs through the protection of NEP substrates that stimulate adenylyl cyclase, the enzyme responsible for cAMP synthesis.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on NEP and the downstream consequences on cAMP signaling pathways.

Mechanism of Action

Neutral Endopeptidase is a cell surface enzyme that cleaves and inactivates a range of bioactive peptides, including Vasoactive Intestinal Peptide (VIP). VIP is a neuropeptide that binds to G-protein coupled receptors (GPCRs) of the Gs class. Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses.

This compound acts as a competitive inhibitor of NEP, preventing the degradation of its substrates like VIP. The increased local concentration of these peptides leads to a sustained activation of their respective receptors, resulting in an amplified and prolonged intracellular cAMP signal.

Data Presentation

The following table summarizes the quantitative data for the activity of a stereoisomer of this compound, referred to as UK-414,495, from a relevant study. This data is crucial for designing cell-based experiments and interpreting the results.

CompoundParameterValueSpeciesAssay TypeReference
UK-414,495EC5037 ± 9 nMRabbitIn vivo potentiation of pelvic nerve-stimulated vaginal blood flow[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

NEP_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NEP NEP (Neutral Endopeptidase) VIPR VIP Receptor (Gs-coupled GPCR) AC Adenylyl Cyclase VIPR->AC Stimulates cAMP cAMP AC->cAMP Converts VIP VIP (Vasoactive Intestinal Peptide) VIP->NEP Degradation VIP->VIPR Binds & Activates UK414495 This compound UK414495->NEP Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response PKA->CellResponse Phosphorylates & Activates

Mechanism of this compound action.

Experimental Protocols

Here we provide detailed protocols for two key cell-based assays to characterize the effects of this compound.

Protocol 1: Cell-Based NEP Inhibition Assay using a Fluorogenic Substrate

This assay measures the ability of this compound to inhibit NEP activity in intact cells.

Materials:

  • Cells expressing NEP (e.g., HEK293 cells overexpressing NEP, or a cell line with high endogenous expression)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • NEP fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate NEP-expressing cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to generate a range of concentrations for IC50 determination.

  • Cell Treatment:

    • Gently wash the cells with PBS.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the NEP fluorogenic substrate to all wells to a final concentration recommended by the manufacturer.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for Mca-RPPGFSAFK(Dnp)-OH) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Intracellular cAMP Measurement Assay

This assay quantifies the potentiation of VIP-induced cAMP production by this compound.

Materials:

  • Cells expressing both NEP and VIP receptors (e.g., specific cancer cell lines or engineered cell lines)

  • Cell culture medium

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP immunoassay kit (e.g., ELISA or HTRF-based kit)

  • 96-well cell culture plate

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Pre-treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to inhibit endogenous phosphodiesterases.

    • Add various concentrations of this compound or vehicle control and incubate for an additional 30 minutes.

  • Stimulation: Add a sub-maximal concentration of VIP (e.g., EC20 or EC50, to be determined in a separate experiment) to the wells and incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP immunoassay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen immunoassay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 of this compound for the potentiation of VIP-induced cAMP production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described above.

Experimental_Workflow cluster_assay1 Protocol 1: NEP Inhibition Assay cluster_assay2 Protocol 2: cAMP Measurement Assay start Start cell_culture Plate NEP-expressing cells in 96-well plate start->cell_culture compound_prep Prepare serial dilutions of This compound cell_culture->compound_prep cell_treatment Treat cells with this compound or vehicle control compound_prep->cell_treatment substrate_add Add fluorogenic NEP substrate cell_treatment->substrate_add Assay 1 pde_inhibit Pre-treat with PDE inhibitor cell_treatment->pde_inhibit Assay 2 kinetic_read Kinetic fluorescence reading substrate_add->kinetic_read ic50_calc Calculate IC50 kinetic_read->ic50_calc end End ic50_calc->end vip_stim Stimulate with VIP pde_inhibit->vip_stim cell_lysis Lyse cells vip_stim->cell_lysis camp_quant Quantify intracellular cAMP cell_lysis->camp_quant ec50_calc Calculate EC50 for potentiation camp_quant->ec50_calc ec50_calc->end

General workflow for cell-based assays.

References

Troubleshooting & Optimization

(Rac)-UK-414495 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential solubility and stability challenges that may be encountered when working with the neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495. The following information is based on general principles for small molecule inhibitors and may need to be adapted for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: It is common for novel small molecule inhibitors to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common initial choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid off-target effects.[1]

Q2: What other organic solvents can I try if DMSO is not suitable for my experiment?

A2: Besides DMSO, other frequently used solvents for creating stock solutions of hydrophobic compounds include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific characteristics of this compound and the tolerance of your experimental setup to that solvent.[1]

Q3: The compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I solve this?

A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[2] Several strategies can be employed to address this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[2]

  • Use a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[2]

  • Employ Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can enhance the solubility of your compound.[2]

  • pH Adjustment: If this compound has ionizable groups, modifying the pH of the buffer could significantly improve its solubility.[2]

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle heating and sonication can be effective for dissolving challenging compounds.[2] However, it is essential to first confirm the thermal stability of this compound, as excessive or prolonged heating can cause degradation.[2] Gentle warming in a 37°C water bath and short bursts of sonication are recommended to avoid overheating.[2]

Q5: What are the typical signs of compound degradation, and what factors can cause it?

A5: Signs of degradation can include a change in color, the appearance of precipitation or cloudiness in solutions, and a decrease in potency or purity when analyzed by techniques like HPLC.[3] The primary causes of instability for small molecules are often oxidation, hydrolysis, and photodegradation (exposure to light).[3] Temperature is also a critical factor, as it can accelerate the rate of these chemical degradation reactions.[3]

Troubleshooting Guides

Issue 1: Poor Solubility

Symptoms:

  • Visible particles in the solution after attempting to dissolve the compound.

  • Inconsistent results in cell-based or in vitro assays.[2]

  • Lower than expected potency in functional assays.[2]

Troubleshooting Workflow:

G A Start: this compound Fails to Dissolve B Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Precipitation Upon Dilution? B->C D Lower Final Concentration C->D Yes H Solubility Issue Resolved C->H No E Add Surfactant (e.g., Tween-20) D->E F Use Co-Solvent System (e.g., Ethanol, PEG) E->F G Adjust pH of Aqueous Buffer F->G G->H I If still unresolved, consider formulation strategies (e.g., cyclodextrins, solid dispersions) G->I No Improvement

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Quantitative Data Summary: General Solvent Selection

SolventUse CaseFinal Concentration in Assay
DMSOPrimary choice for stock solutions< 0.5% (v/v)
EthanolAlternative to DMSOSystem dependent
MethanolAlternative to DMSOSystem dependent
DMFAlternative to DMSOSystem dependent
AcetonitrileAlternative to DMSOSystem dependent
Issue 2: Compound Instability

Symptoms:

  • Loss of activity over time in stored solutions.

  • Changes in the physical appearance of the stock solution (e.g., color change, precipitation).[3]

  • Appearance of new peaks in HPLC analysis.[3]

Troubleshooting Workflow:

G A Start: Suspected Instability of this compound B Review Storage Conditions A->B C Aliquot Stock Solutions to Avoid Freeze-Thaw Cycles B->C D Store at -20°C or -80°C B->D E Protect from Light (Use Amber Vials) B->E F Consider pH of Stock Solution (if applicable) B->F G Perform Forced Degradation Study F->G H Identify Degradation Factors (Heat, Light, pH, Oxidation) G->H I Implement Targeted Stabilization Strategies H->I G cluster_0 Cell Membrane cluster_1 Extracellular Space Receptor GPCR AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ligand Signaling Peptide Ligand->Receptor NEP NEP Ligand->NEP degraded by Degraded Degraded Peptides NEP->Degraded UK414495 This compound UK414495->NEP inhibits CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

References

Overcoming (Rac)-UK-414495 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability when working with (Rac)-UK-414495, a potent and selective neutral endopeptidase (NEP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including Vasoactive Intestinal Peptide (VIP).[1][3] By inhibiting NEP, UK-414495 prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced biological activity. For instance, the consequent increase in VIP activity can alter blood flow.[1][3]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in research to study the physiological roles of neutral endopeptidase and its substrates. A key application has been in investigating its potential therapeutic effects for female sexual arousal disorder by potentiating pelvic nerve-stimulated increases in genital blood flow.[3] It can also be used in studies related to cardiovascular conditions where NEP substrates play a role.[4][5]

Q3: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[2] The choice of solvent will depend on the specific experimental requirements. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of small molecules. It is crucial to use high-purity solvents to avoid introducing reactive impurities.

Q4: Are there known off-target effects for neutral endopeptidase inhibitors?

While UK-414495 is described as a selective NEP inhibitor, it is important to consider that NEP degrades several vasoactive peptides, including angiotensin II and endothelin-1.[6] Therefore, inhibiting NEP can lead to complex physiological responses. For example, some studies have shown that NEP inhibition can cause vasoconstriction in certain vascular beds, potentially mediated by endothelin-1.[6] Researchers should consider these potential systemic effects in their experimental design and data interpretation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of UK-414495 in vitro.
  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound.

    • Troubleshooting Steps:

      • Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light.[2]

      • Prepare fresh stock solutions in a high-purity solvent like DMSO. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

      • Visually inspect the solution for any precipitation before use.

  • Possible Cause 2: Issues with the Assay System. The variability might stem from the experimental setup itself.

    • Troubleshooting Steps:

      • Enzyme Activity: Confirm the activity of the neutral endopeptidase used in the assay. Enzyme activity can decrease over time, even when stored correctly.

      • Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. If the substrate concentration is too high, it may require a higher concentration of the inhibitor to see an effect.

      • Incubation Time: Optimize the incubation time for the inhibitor and the enzyme. Insufficient pre-incubation of the enzyme with the inhibitor can lead to an underestimation of its potency.

      • pH of the Buffer: The activity of NEP is pH-dependent.[7] Ensure the pH of your assay buffer is optimal for enzyme activity and stable throughout the experiment.

Issue 2: High variability in in vivo experiments.
  • Possible Cause 1: Pharmacokinetic Variability. Differences in drug absorption, distribution, metabolism, and excretion among individual animals can lead to variable responses.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of UK-414495 for your experimental model.[3]

      • Route of Administration: The route of administration can significantly impact the bioavailability of the compound. Ensure consistent administration across all animals.

      • Animal Model: The physiological state of the animal model can influence the outcome. For example, the effects of NEP inhibitors can differ in models of mild versus severe heart failure.[8]

  • Possible Cause 2: Complex Physiological Response. As NEP has multiple substrates, its inhibition can trigger a cascade of physiological effects that may vary between animals.[4][6]

    • Troubleshooting Steps:

      • Measure Multiple Endpoints: In addition to the primary outcome, measure other relevant physiological parameters to get a more complete picture of the compound's effects. For example, monitor blood pressure and heart rate.[9]

      • Control Groups: Use appropriate control groups to account for vehicle effects and the baseline variability of the animal model.

Data Presentation

ParameterValueSpeciesReference
EC50 37 ± 9 nMRabbit (in vivo)[3]
Molecular Weight 339.45 g/mol N/A[1][10]
Chemical Formula C16H25N3O3SN/A[1][10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

NEP_Inhibition cluster_0 Mechanism of this compound Action VIP Vasoactive Intestinal Peptide (VIP) NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation Biological_Effect Increased Blood Flow & Muscle Relaxation VIP->Biological_Effect Leads to Degraded_VIP Inactive Peptides NEP->Degraded_VIP UK414495 This compound UK414495->NEP Inhibition NEP_Assay_Workflow cluster_workflow NEP Activity Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Add Buffer, Inhibitor/Vehicle, and Enzyme to 96-well plate prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate to start reaction pre_incubation->reaction_start read_plate Measure fluorescence over time reaction_start->read_plate analyze Calculate reaction rates and IC50 read_plate->analyze

References

Optimizing (Rac)-UK-414495 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-UK-414495. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP).[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. A key substrate for NEP is Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound prevents the breakdown of VIP, leading to its increased local concentration and potentiation of its downstream signaling effects. One of the primary consequences of increased VIP activity is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

The "(Rac)" prefix in the name indicates that the compound is a racemic mixture, meaning it contains an equal amount of two enantiomers.

Q2: What are the primary in vitro applications of this compound?

The primary in vitro applications of this compound revolve around studying the NEP-VIP-cAMP signaling axis. Common applications include:

  • Investigating the role of NEP in regulating the activity of VIP and other peptide hormones.

  • Studying the downstream effects of cAMP signaling in various cell types.

  • Screening for compounds that modulate female sexual arousal, as NEP inhibition has been shown to increase genital blood flow.[3][4]

Q3: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤0.5%).

Q4: What is a typical effective concentration range for this compound in in vitro assays?

Based on in situ studies using rabbit tissue, this compound has been shown to have an EC50 of 37 ± 9 nM for potentiating pelvic nerve-stimulated increases in vaginal blood flow.[3][4] This suggests that a good starting point for in vitro concentration-response experiments would be in the low nanomolar to micromolar range (e.g., 1 nM to 10 µM). The optimal concentration will depend on the specific cell type, assay conditions, and the desired biological endpoint.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
EC50 37 ± 9 nMRabbit vaginal blood flow potentiation[3][4]
IC50 (inferred) ~10.3 nMRabbit native NEP (calculated from EC50)[3][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

NEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VIP Vasoactive Intestinal Peptide (VIP) NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation VPAC_R VPAC Receptor VIP->VPAC_R Binds & Activates UK414495 This compound UK414495->NEP Inhibits AC Adenylate Cyclase VPAC_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro NEP Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound on NEP using a fluorogenic substrate.

Materials:

  • Recombinant human NEP

  • NEP assay buffer

  • Fluorogenic NEP substrate (e.g., Abz-based peptide)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow Diagram:

NEP_Inhibition_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound in DMSO start->prep_inhibitor add_inhibitor Add diluted this compound and NEP enzyme to wells prep_inhibitor->add_inhibitor pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_inhibitor->pre_incubate add_substrate Add fluorogenic NEP substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure fluorescence intensity incubate->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for an in vitro NEP inhibition assay.

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup: To a 96-well black microplate, add the NEP assay buffer, diluted this compound (or vehicle control), and recombinant NEP enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic NEP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the percentage of NEP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based cAMP Measurement Assay

This protocol describes a general method for measuring changes in intracellular cAMP levels in response to this compound treatment in cultured cells.

Materials:

  • Cell line of interest (expressing VIP receptors and NEP)

  • Cell culture medium

  • This compound

  • VIP or other adenylyl cyclase activators (e.g., forskolin)

  • cAMP assay kit (e.g., luminescence or fluorescence-based)

  • 96-well white or clear-bottom microplate

  • Luminometer or fluorescence microplate reader

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow them to attach start->seed_cells pre_treat Pre-treat cells with different concentrations of this compound seed_cells->pre_treat stimulate Stimulate cells with VIP or another adenylyl cyclase activator pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Add cAMP detection reagents (as per kit instructions) lyse_cells->detect_cAMP read_signal Measure luminescence or fluorescence detect_cAMP->read_signal analyze Calculate cAMP concentration and determine EC50 read_signal->analyze end End analyze->end

Caption: Workflow for a cell-based cAMP measurement assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a suitable period (e.g., 30 minutes).

  • Stimulation: Add VIP or another adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. Incubate for the recommended time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.

  • cAMP Detection: Add the cAMP detection reagents provided in the kit to the cell lysates.

  • Signal Measurement: Incubate as recommended by the kit manufacturer and then measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample from the standard curve. Determine the EC50 value of this compound for the potentiation of VIP-induced cAMP production.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no NEP inhibition - Inactive this compound: Improper storage or handling. - Incorrect concentration: Calculation or dilution error. - Inactive enzyme: Improper storage or handling of recombinant NEP.- Ensure this compound is stored correctly (typically at -20°C or -80°C). - Prepare fresh stock solutions and dilutions. - Verify the activity of the NEP enzyme with a known inhibitor.
High variability between replicates - Pipetting errors: Inaccurate or inconsistent pipetting. - Incomplete mixing: Reagents not mixed thoroughly in the wells. - Edge effects: Evaporation from the outer wells of the plate.- Use calibrated pipettes and proper pipetting techniques. - Gently mix the plate after adding each reagent. - Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation.
Inconsistent cAMP levels - Cell health: Cells are unhealthy, over-confluent, or at a high passage number. - Inconsistent cell number: Uneven seeding of cells in the wells. - Reagent degradation: cAMP assay kit reagents are expired or were not stored properly.- Use healthy, low-passage cells and ensure they are not over-confluent. - Ensure a single-cell suspension before seeding to get a uniform cell monolayer. - Check the expiration date and storage conditions of the cAMP assay kit.
Unexpected cytotoxicity - High concentration of this compound: The compound may be toxic at higher concentrations. - High DMSO concentration: Final DMSO concentration in the culture medium is too high. - Off-target effects: The inhibitor may have unintended effects on cell viability.- Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of this compound. - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). - If cytotoxicity is observed at effective concentrations, consider investigating potential off-target effects.
Compound precipitation in media - Poor solubility: this compound may have limited solubility in aqueous culture media at high concentrations.- Visually inspect the media for any precipitate after adding the compound. - If precipitation occurs, try lowering the final concentration or using a different formulation with solubility enhancers (use with caution as they may affect cell physiology).

References

(Rac)-UK-414495 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495, and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin or CD10. NEP is a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects.

Q2: What is the intended on-target effect of this compound?

The primary intended effect of UK-414495 is to enhance the local concentrations of Vasoactive Intestinal Peptide (VIP) in specific tissues. NEP is responsible for the breakdown of VIP. Inhibition of NEP by UK-414495 leads to an accumulation of VIP, which then promotes vasodilation and increases blood flow. This mechanism was explored for the treatment of female sexual arousal disorder.

Q3: What are the known or potential off-target effects of this compound?

The off-target effects of this compound can be categorized into two main types:

  • Class-related off-target effects: These effects are inherent to the inhibition of NEP. Since NEP degrades multiple vasoactive peptides, its inhibition can lead to the accumulation of substrates other than the intended target (VIP). This can result in unintended physiological responses.

  • Compound-specific toxicity: This relates to the specific chemical properties of the UK-414495 molecule.

Q4: Has the selectivity profile of this compound been published?

The available literature describes this compound as having "excellent selectivity over other related endopeptidases." However, a detailed quantitative selectivity panel with IC50 or Ki values against a broad range of other metalloproteases (e.g., Angiotensin-Converting Enzyme (ACE), Matrix Metalloproteinases (MMPs)) and other cellular targets is not publicly available in the primary research articles or their supplementary data.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Issue 1: Unexpected Vasoconstriction or Increased Blood Pressure in In Vivo Models.

  • Question: I am using this compound to study VIP-mediated vasodilation, but I am observing a paradoxical vasoconstrictor effect or an increase in systemic blood pressure. What could be the cause?

  • Answer: This is a known potential class effect of NEP inhibitors. NEP metabolizes several vasoactive peptides with opposing functions. While you are aiming to increase VIP (a vasodilator), UK-414495 will also inhibit the degradation of vasoconstrictors such as endothelin-1 and angiotensin II . The net effect on vascular tone will depend on the specific tissue, the expression levels of NEP, and the local concentrations of its various substrates.

  • Mitigation Strategies:

    • Co-administration with receptor antagonists: To isolate the effects of VIP, consider co-administering this compound with selective antagonists for the endothelin receptor (e.g., an ETA receptor antagonist) or the angiotensin II receptor (e.g., an AT1 receptor antagonist). This can help to block the unwanted vasoconstrictor effects.

    • Dose-response studies: Perform careful dose-response experiments. It is possible that at lower concentrations, the desired VIP-potentiating effect is dominant, while at higher concentrations, the off-target accumulation of vasoconstrictors becomes more pronounced.

    • Use of ex vivo tissue preparations: To simplify the system, consider using isolated blood vessel preparations. This allows you to study the effects of this compound on vascular tone in a more controlled environment, where you can exogenously apply agonists and antagonists.

Issue 2: Evidence of Cellular Toxicity or Poor In Vivo Tolerability.

  • Question: I am observing signs of toxicity in my cell cultures or in my animal models treated with this compound, which seem unrelated to NEP inhibition. What could be the underlying mechanism?

  • Answer: this compound was discontinued (B1498344) from further clinical development due to unacceptable toxicity observed in preclinical animal studies (specifically in dogs). This toxicity was attributed to the formation of reactive acyl glucuronide intermediates . The molecule's chemical structure is susceptible to glucuronidation, and the resulting metabolite can rearrange to form an electrophilic glutarimide, which can covalently modify proteins and other macromolecules, leading to cellular toxicity.

  • Mitigation Strategies:

    • Lower the dose and duration of exposure: Use the lowest effective concentration of this compound for the shortest possible time to minimize the formation of the toxic metabolite.

    • In vitro studies: Be aware of the metabolic capabilities of your in vitro system. For example, primary hepatocytes will have a higher capacity for glucuronidation than some other cell lines.

    • Consider a successor compound: The research program that developed UK-414495 identified a successor compound, UK-447841 , which was designed to have improved stability and avoid the formation of the reactive acyl glucuronide. If your experimental goals allow, consider using this or other NEP inhibitors with a more favorable safety profile.

    • Monitor markers of cellular stress and toxicity: In your experiments, include assays for cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase activation), and oxidative stress.

Data Presentation

Table 1: Key Substrates of Neutral Endopeptidase (NEP)

SubstratePrimary Biological EffectPotential Consequence of NEP Inhibition
Vasoactive Intestinal Peptide (VIP) Vasodilation, smooth muscle relaxationIntended On-Target Effect: Potentiation of vasodilation.
Atrial Natriuretic Peptide (ANP) Vasodilation, natriuresisPotential for blood pressure reduction and fluid loss.
Bradykinin Vasodilation, inflammationPotential for potentiation of inflammatory responses.
Endothelin-1 Potent vasoconstrictionPotential Off-Target Effect: Increased vasoconstriction.
Angiotensin I and II Vasoconstriction, aldosterone (B195564) releasePotential Off-Target Effect: Increased blood pressure.
Substance P Neurotransmitter, inflammationModulation of neuronal signaling and inflammation.
Enkephalins Endogenous opioidsAnalgesic effects.
Amyloid-β peptides Implicated in Alzheimer's diseasePotential for reduced clearance in the brain.

Table 2: Summary of this compound Properties

PropertyDescription
On-Target IC50 (Human NEP) Potent inhibitor (specific value not publicly available)
Selectivity Qualitatively described as "excellent" against other endopeptidases. Quantitative data is not available.
Known Off-Target Liability Formation of a reactive acyl glucuronide metabolite leading to cellular toxicity.
Potential Class-Related Off-Targets Inhibition of the degradation of all NEP substrates (see Table 1).

Experimental Protocols

Protocol 1: Assessing NEP Inhibitory Activity in a Cell-Free Assay

This protocol provides a general framework for measuring the inhibitory potency of this compound against purified NEP.

  • Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris, pH 7.5)

    • This compound stock solution in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Method:

    • Prepare a serial dilution of this compound in assay buffer. Also prepare a vehicle control (DMSO in assay buffer).

    • In the microplate, add the NEP enzyme to each well.

    • Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).

    • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

NEP_Signaling_Pathway cluster_pre NEP Substrates cluster_post Inactive Fragments VIP VIP NEP Neutral Endopeptidase (NEP) VIP->NEP Degradation ET1 Endothelin-1 ET1->NEP AngII Angiotensin II AngII->NEP Other Other Peptides Other->NEP VIP_frag Inactive VIP NEP->VIP_frag ET1_frag Inactive ET-1 NEP->ET1_frag AngII_frag Inactive Ang II NEP->AngII_frag Other_frag Other Fragments NEP->Other_frag UK414495 This compound UK414495->NEP Troubleshooting_Workflow Start Unexpected Experimental Outcome with UK-414495 Phenotype Is the phenotype related to vasoconstriction or blood pressure? Start->Phenotype Toxicity Are there signs of cellular toxicity? Phenotype->Toxicity No ClassEffect Likely a class-related off-target effect (accumulation of vasoconstrictors). Phenotype->ClassEffect Yes CompoundToxicity Likely compound-specific toxicity (acyl glucuronide formation). Toxicity->CompoundToxicity Yes OtherEffect Consider other experimental variables or unknown off-target effects. Toxicity->OtherEffect No MitigateClass Mitigation: - Co-administer receptor antagonists - Perform dose-response studies - Use ex vivo models ClassEffect->MitigateClass MitigateToxicity Mitigation: - Lower dose and exposure time - Monitor toxicity markers - Consider successor compound (UK-447841) CompoundToxicity->MitigateToxicity Experimental_Workflow start Start: Design Experiment lit_review Review known off-target effects (class-related and compound-specific) start->lit_review controls Incorporate appropriate controls: - Vehicle control - Positive control (other NEP inhibitor) - Receptor antagonists for off-target pathways lit_review->controls dose_response Plan dose-response and time-course studies controls->dose_response execute Execute Experiment dose_response->execute analyze Analyze Data execute->analyze interpret Interpret Results analyze->interpret expected Results as Expected interpret->expected Yes unexpected Unexpected Results interpret->unexpected No troubleshoot Consult Troubleshooting Guide unexpected->troubleshoot

Troubleshooting inconsistent results with (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-UK-414495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Neutral Endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. The primary mechanism of action of UK-414495 is to prevent the breakdown of Vasoactive Intestinal Peptide (VIP). This leads to an increase in local VIP concentrations, potentiating its downstream signaling effects, which include the elevation of cyclic adenosine (B11128) monophosphate (cAMP).

Q2: What does the "(Rac)" designation in the name signify?

A2: The "(Rac)" prefix indicates that this compound is supplied as a racemic mixture, meaning it contains equal amounts of its two enantiomers (non-superimposable mirror images). It is crucial to consider that the biological activity may reside in one enantiomer, or the enantiomers may have different potencies. This can be a source of variability in experimental results if not properly accounted for.

Q3: What are the potential off-target effects of NEP inhibitors like this compound?

A3: Since Neutral Endopeptidase metabolizes numerous peptides, its inhibition can lead to the accumulation of other substrates besides VIP. These may include bradykinin, substance P, and angiotensin peptides.[1] Researchers should be aware of these potential off-target effects as they could influence experimental outcomes, particularly in complex biological systems.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in organic solvents such as DMSO and ethanol. Its solubility in aqueous buffers is limited. For most in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.

Troubleshooting Guide

Issue 1: High variability or inconsistent IC50/EC50 values between experiments.

  • Possible Cause 1: Inconsistent Ratio of Enantiomers.

    • Explanation: Since this compound is a racemic mixture, there is a possibility of spontaneous resolution or separation of the enantiomers under certain conditions, although this is rare for stable compounds. More likely, different batches of the compound may have slight variations in the exact enantiomeric ratio.

    • Troubleshooting Steps:

      • If possible, use the same batch of the compound for a complete set of experiments.

      • For highly sensitive assays, consider purchasing the individual enantiomers if they are commercially available to determine which is the active form.

      • Maintain consistent sample handling and preparation procedures to minimize any potential for enantiomeric enrichment.

  • Possible Cause 2: Compound Precipitation.

    • Explanation: this compound has low aqueous solubility. Diluting the DMSO stock solution into an aqueous buffer can cause the compound to precipitate, leading to a lower effective concentration and thus, inconsistent results.

    • Troubleshooting Steps:

      • Visually inspect your diluted solutions for any signs of precipitation.

      • Decrease the final concentration of the compound in the assay.

      • Increase the final percentage of DMSO in the assay buffer, ensuring it remains below a level that affects the assay's performance (typically <1%).

      • Consider the use of a mild detergent or a solubility-enhancing agent in your buffer, after validating its compatibility with your experimental system.

  • Possible Cause 3: Instability of the Compound in Assay Buffer.

    • Explanation: While thiadiazole-containing compounds are generally stable, the specific stability of this compound in your experimental buffer and at your experimental temperature may be a factor over long incubation times.[2]

    • Troubleshooting Steps:

      • Prepare fresh dilutions of the compound from the stock solution for each experiment.

      • Minimize the pre-incubation time of the compound in the assay buffer before starting the reaction.

      • If long incubation times are necessary, perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then testing its activity.

Issue 2: No or very low inhibitory activity observed.

  • Possible Cause 1: Inactive Enzyme.

    • Explanation: The Neutral Endopeptidase enzyme may have lost its activity due to improper storage or handling.

    • Troubleshooting Steps:

      • Always store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid freeze-thaw cycles.

      • Run a positive control with a known NEP inhibitor to ensure the enzyme is active.

      • Verify the protein concentration and purity of your enzyme preparation.

  • Possible Cause 2: Substrate Degradation.

    • Explanation: The peptide substrate (e.g., VIP or a synthetic fluorogenic peptide) can be susceptible to degradation by other proteases present in the sample or due to instability.

    • Troubleshooting Steps:

      • Prepare fresh substrate solutions for each experiment.

      • If using complex biological samples, consider adding a cocktail of protease inhibitors (excluding metalloprotease inhibitors that would inhibit NEP).

      • Run a "substrate only" control to check for non-enzymatic degradation.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Explanation: NEP activity is sensitive to pH, temperature, and the presence of cofactors (Zn2+).

    • Troubleshooting Steps:

      • Ensure the pH of your assay buffer is optimal for NEP activity (typically around pH 7.4).

      • Perform the assay at the recommended temperature (usually 37°C).

      • Confirm that your assay buffer does not contain chelating agents like EDTA, which would remove the essential zinc cofactor from the enzyme.

Issue 3: High background signal in a fluorescence-based assay.

  • Possible Cause 1: Autofluorescence of the Compound.

    • Explanation: this compound, like many small molecules, may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

    • Troubleshooting Steps:

      • Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its autofluorescence.

      • Subtract the background fluorescence from your experimental readings.

      • If the autofluorescence is very high, consider using a different fluorogenic substrate with excitation/emission wavelengths that do not overlap with the compound's fluorescence spectrum.

  • Possible Cause 2: Contaminated Reagents.

    • Explanation: Buffers or other reagents may be contaminated with fluorescent substances.

    • Troubleshooting Steps:

      • Use high-purity reagents and freshly prepared buffers.

      • Test each component of the assay individually for background fluorescence.

Quantitative Data

The following table summarizes the known potency of this compound.

ParameterValueSpeciesAssay ConditionsReference
EC50 37 ± 9 nMRabbitPotentiation of pelvic nerve-stimulated increases in vaginal blood flowWayman et al., 2010

Experimental Protocols

Detailed Methodology for In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against NEP using a fluorogenic substrate.

Materials:

  • Recombinant human Neutral Endopeptidase (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound

  • DMSO (ACS grade)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 µM).

    • Further dilute these DMSO solutions into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Prepare Reagents:

    • Dilute the NEP enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.

    • Dilute the fluorogenic NEP substrate in Assay Buffer to the desired working concentration (typically at or below its Km value).

  • Assay Protocol:

    • Add 50 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with the same percentage of DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the diluted NEP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm for Mca-based substrates) every minute for 30-60 minutes.

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.

Visualizations

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP NEP NEP VIP->NEP degraded by VPAC_R VPAC Receptor VIP->VPAC_R binds UK414495 This compound UK414495->NEP inhibits InactivePeptides Inactive Peptides NEP->InactivePeptides AC Adenylyl Cyclase VPAC_R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation) PKA->CellularResponse phosphorylates targets

Caption: Signaling pathway of VIP and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_assay Check Assay Components & Conditions start->check_assay check_data Review Data Analysis start->check_data racemic Consider Racemic Nature: - Use same batch - Test individual enantiomers? check_compound->racemic solubility Verify Solubility: - Visual inspection for precipitation - Adjust solvent/compound concentration check_compound->solubility stability Assess Stability: - Use fresh dilutions - Minimize pre-incubation check_compound->stability enzyme Validate Enzyme Activity: - Positive control inhibitor - Check storage check_assay->enzyme substrate Confirm Substrate Integrity: - Use fresh substrate - Substrate-only control check_assay->substrate conditions Optimize Assay Conditions: - Verify pH and temperature - No chelating agents check_assay->conditions background Correct for Background Signal: - Compound autofluorescence control - Check reagent purity check_data->background curve_fit Check Curve Fitting: - Appropriate model (e.g., 4PL) - Sufficient data points check_data->curve_fit end Consistent Results racemic->end solubility->end stability->end enzyme->end substrate->end conditions->end background->end curve_fit->end

References

Technical Support Center: (Rac)-UK-414495 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of the investigational compound (Rac)-UK-414495.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

  • Low Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a critical first step for absorption. Many new chemical entities face challenges with poor water solubility.[1][2]

  • Poor Permeability: The drug's ability to pass through the intestinal wall into the bloodstream may be limited by its molecular characteristics.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[2]

Q2: What are the initial steps to consider for improving the bioavailability of this compound in early-stage studies?

A2: For preclinical studies, a tiered approach is often effective. Start with simpler methods before moving to more complex formulations. Consider the following:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[1][3]

  • pH Adjustment: For ionizable compounds, altering the pH of the formulation can enhance solubility.[3]

  • Use of Co-solvents: Simple solvent systems can be used to dissolve the compound for oral administration in animal studies.[4]

  • Simple Formulations: Investigate the use of surfactants or lipids to aid in solubilization.

Q3: Which formulation strategies are most commonly employed to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several advanced formulation strategies can be utilized.[5] The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate and absorption.[1][6]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and may also enhance lymphatic absorption, which can help bypass first-pass metabolism.[7]

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity of the drug.[1]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between study subjects.
  • Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract.

  • Troubleshooting & Optimization:

    • Particle Size Analysis: Ensure the particle size of the active pharmaceutical ingredient (API) is consistent across batches.

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before administration.

    • Consider a Solubilized Formulation: Moving to a solution or a lipid-based formulation can help eliminate dissolution as a variable.

Problem 2: Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose).
  • Possible Cause: Dissolution rate-limited absorption. At higher doses, the drug's ability to dissolve becomes the limiting factor for absorption.

  • Troubleshooting & Optimization:

    • Enhance Dissolution Rate: Employ techniques like micronization or the creation of a solid dispersion to improve how quickly the drug dissolves.

    • Increase Solubility: Utilize a formulation approach that increases the solubility of the compound in the gut, such as a self-emulsifying system.

Problem 3: Low overall exposure despite trying simple formulations.
  • Possible Cause: The issue may be poor membrane permeability or significant first-pass metabolism rather than just poor solubility.

  • Troubleshooting & Optimization:

    • In Vitro Permeability Assays: Use cell-based models like Caco-2 to assess the intestinal permeability of the compound.[7]

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism.

    • Lipid-Based Formulations: These can sometimes enhance lymphatic uptake, partially avoiding the liver and reducing first-pass metabolism.[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent System: Identify a common solvent that dissolves both this compound and the selected polymer.

  • Dissolution: Dissolve the drug and the polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC or XRD to confirm an amorphous state).

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model
  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).

  • Dose Administration:

    • Intravenous (IV) Group: Administer a known dose of the solubilized drug intravenously to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer the test formulations (e.g., simple suspension, solid dispersion, lipid-based formulation) orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel (e.g., tail vein).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).

  • Bioavailability Calculation: Determine the absolute bioavailability by comparing the AUC from the oral administration to the AUC from the IV administration.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Absolute Bioavailability (%)
IV Solution215000.253200100
Aqueous Suspension101502.09505.9
Solid Dispersion (1:3)104501.0280017.5
Nanosuspension106001.0350021.9
SEDDS107500.5480030.0

Visualizations

experimental_workflow Bioavailability Improvement Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation Low Bioavailability Low Bioavailability Solubility Solubility Low Bioavailability->Solubility Permeability Permeability Low Bioavailability->Permeability Metabolic Stability Metabolic Stability Low Bioavailability->Metabolic Stability Particle Size Reduction Particle Size Reduction Solubility->Particle Size Reduction Solid Dispersion Solid Dispersion Solubility->Solid Dispersion Lipid-Based Systems Lipid-Based Systems Permeability->Lipid-Based Systems Pharmacokinetic Study Pharmacokinetic Study Particle Size Reduction->Pharmacokinetic Study Solid Dispersion->Pharmacokinetic Study Lipid-Based Systems->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis

Caption: A workflow for addressing low bioavailability.

logical_relationship Decision Tree for Formulation Selection Start Start Is the compound poorly soluble? Is the compound poorly soluble? Start->Is the compound poorly soluble? Is permeability a likely issue? Is permeability a likely issue? Is the compound poorly soluble?->Is permeability a likely issue? Yes Standard Formulation may suffice Standard Formulation may suffice Is the compound poorly soluble?->Standard Formulation may suffice No Is first-pass metabolism high? Is first-pass metabolism high? Is permeability a likely issue?->Is first-pass metabolism high? Yes Use Solid Dispersion or Nanosuspension Use Solid Dispersion or Nanosuspension Is permeability a likely issue?->Use Solid Dispersion or Nanosuspension No Consider Lipid-Based Formulations (SEDDS) Consider Lipid-Based Formulations (SEDDS) Is first-pass metabolism high?->Consider Lipid-Based Formulations (SEDDS) Yes Is first-pass metabolism high?->Consider Lipid-Based Formulations (SEDDS) No

Caption: A decision tree for selecting a formulation strategy.

References

Addressing toxicity concerns of (Rac)-UK-414495 in dog models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential toxicity concerns of (Rac)-UK-414495, a potent neutral endopeptidase (NEP) inhibitor, in dog models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Specific quantitative toxicity data for this compound in dogs is not publicly available. The data presented in the tables are illustrative examples based on typical cardiovascular safety pharmacology studies in canines and should not be considered as actual results for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and other cardiovascular effects.

Q2: What are the potential on-target cardiovascular effects of this compound in dogs?

A2: Based on its mechanism of action, the primary on-target effects of this compound are expected to be cardiovascular. These may include a dose-dependent decrease in blood pressure (hypotension) and a reflex increase in heart rate (tachycardia). In studies with other NEP inhibitors in dogs with heart failure, beneficial effects such as improved cardiac function and increased sodium excretion have been observed.

Q3: What are the potential off-target toxicities of this compound in dogs?

A3: While specific off-target effects for this compound are not documented in the public domain, general concerns for this class of compounds could include effects on systems where NEP plays a significant physiological role. It is important to monitor for any unexpected clinical signs in toxicology studies.

Q4: Are there any known drug-drug interactions to be aware of when testing this compound in dogs?

A4: Co-administration of this compound with other drugs that affect the cardiovascular system, such as vasodilators or diuretics, could lead to additive or synergistic effects on blood pressure and heart rate. Caution should be exercised, and appropriate dose adjustments may be necessary. Furthermore, since NEP also degrades angiotensin II, combining a pure NEP inhibitor with a renin-angiotensin-aldosterone system (RAAS) inhibitor should be carefully considered, as this is a strategy used clinically (e.g., sacubitril/valsartan) to mitigate potential adverse effects of angiotensin II accumulation.

Troubleshooting Guides

Issue 1: Unexpectedly severe hypotension and tachycardia observed at low doses.

  • Possible Cause 1: High bioavailability or sensitivity in the canine model.

    • Troubleshooting Step: Review the pharmacokinetic data. If plasma concentrations are higher than anticipated, consider dose reduction. Assess for potential breed-specific differences in drug metabolism if applicable.

  • Possible Cause 2: Interaction with anesthesia or other experimental conditions.

    • Troubleshooting Step: If the study is conducted in anesthetized dogs, consider the hypotensive effects of the anesthetic agent. If possible, conduct studies in conscious, telemetered dogs to eliminate the confounding effects of anesthesia. Ensure that the animals are properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.

  • Possible Cause 3: Off-target effects on other vasoactive pathways.

    • Troubleshooting Step: Conduct in vitro pharmacology profiling to assess the activity of this compound on a broad range of receptors and ion channels to identify potential off-target interactions.

Issue 2: Lack of significant cardiovascular effects at expected therapeutic doses.

  • Possible Cause 1: Poor oral bioavailability or rapid metabolism in dogs.

    • Troubleshooting Step: Analyze pharmacokinetic data to confirm drug exposure. If exposure is low, consider alternative formulations or routes of administration (e.g., intravenous infusion) to establish a clear dose-response relationship.

  • Possible Cause 2: Low baseline activity of the natriuretic peptide system in healthy dogs.

    • Troubleshooting Step: The effects of NEP inhibitors can be more pronounced in disease models where the natriuretic peptide system is activated. Consider evaluating the compound in a canine model of heart failure to unmask its full pharmacological effect.

Issue 3: Observation of QT interval prolongation in ECG recordings.

  • Possible Cause 1: Direct effect on cardiac ion channels.

    • Troubleshooting Step: Conduct in vitro patch-clamp studies on the hERG (human Ether-à-go-go-Related Gene) potassium channel and other relevant cardiac ion channels (e.g., sodium, calcium) to assess for direct inhibitory effects.

  • Possible Cause 2: Indirect physiological effects.

    • Troubleshooting Step: Significant changes in heart rate can affect the QT interval. Ensure appropriate heart rate correction formulas (e.g., Van de Water's, Bazett's for dogs) are used. Analyze the relationship between drug concentration and the corrected QT interval (QTc) to determine if the effect is dose-dependent.

Data Presentation

Table 1: Example of Dose-Dependent Effects of a Test Compound on Cardiovascular Parameters in Conscious Telemetered Beagle Dogs (Illustrative Data)

Dose Group (mg/kg, p.o.)nMean Arterial Pressure (mmHg, % change from baseline)Heart Rate (bpm, % change from baseline)QTc Interval (ms, % change from baseline)
Vehicle4-1.2 ± 2.5+2.1 ± 3.0+0.5 ± 1.5
14-5.8 ± 3.1+8.5 ± 4.2+1.2 ± 2.0
34-12.5 ± 4.5 +15.2 ± 5.1+2.5 ± 2.8
104-25.1 ± 6.2 +28.9 ± 6.8+4.1 ± 3.5

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Example of In Vitro Ion Channel Panel Results for a Test Compound (Illustrative Data)

Ion ChannelIC50 (µM)
hERG (Kv11.1)> 100
hNav1.5 (peak)> 100
hCav1.2> 100
hKvLQT1/hminK> 100

Experimental Protocols

Protocol 1: Cardiovascular Safety Pharmacology Assessment in Conscious Telemetered Beagle Dogs

  • Animal Model: Male and female beagle dogs (n=4 per group), surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and body temperature.

  • Acclimatization: Animals are acclimatized to the study conditions for at least 7 days prior to dosing.

  • Dosing: this compound is administered orally via gavage at three dose levels, with a vehicle control group. A crossover design is often employed where each dog receives all treatments.

  • Data Collection: Cardiovascular parameters (ECG, blood pressure, heart rate) are continuously recorded from 2 hours pre-dose to 24 hours post-dose.

  • ECG Analysis: Lead II ECG is used for analysis. The following parameters are measured at discrete time points: PR interval, QRS duration, and QT interval. The QT interval is corrected for heart rate using a dog-specific formula (e.g., Van de Water's: QTcV = QT - 0.087(RR-1000)).

  • Blood Sampling: Blood samples are collected at specified time points for pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects.

  • Data Analysis: Changes from baseline are calculated for all parameters. Statistical analysis is performed to compare drug-treated groups with the vehicle control group.

Protocol 2: In Vitro hERG Potassium Channel Patch-Clamp Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Methodology: Whole-cell patch-clamp electrophysiology is used to measure hERG current.

  • Procedure: Cells are exposed to increasing concentrations of this compound. The effect on the peak tail current of the hERG channel is measured.

  • Data Analysis: A concentration-response curve is generated, and the IC50 value (the concentration that inhibits 50% of the hERG current) is calculated.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasoactive Peptides Vasoactive Peptides NEP Neutral Endopeptidase (NEP) Vasoactive Peptides->NEP Degradation Increased Vasoactive Peptides Increased Vasoactive Peptides Vasoactive Peptides->Increased Vasoactive Peptides Accumulation Inactive Fragments Inactive Fragments NEP->Inactive Fragments Cardiovascular Effects Vasodilation, Natriuresis Increased Vasoactive Peptides->Cardiovascular Effects UK-414495 This compound UK-414495->NEP Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_preclinical Preclinical Assessment in Dogs A Animal Selection & Acclimatization (Beagle Dogs) B Telemetry Implantation & Recovery A->B C Baseline Data Collection (24h ECG, BP, HR) B->C D Dosing (this compound or Vehicle) C->D E Post-dose Data Collection (Continuous 24h Monitoring) D->E F Pharmacokinetic Blood Sampling D->F G Data Analysis (Cardiovascular Parameters, PK/PD Modeling) E->G F->G H Toxicity Report Generation G->H

Caption: Experimental workflow for cardiovascular toxicity assessment.

Logical_Relationship cluster_cause Mechanism of Action cluster_effect Potential Toxicological Outcomes in Dogs A Inhibition of Neutral Endopeptidase (NEP) by this compound B Increased Levels of Vasoactive Peptides (e.g., Bradykinin, Natriuretic Peptides) A->B leads to C Exaggerated Pharmacodynamic Effects B->C results in D Hypotension C->D E Reflex Tachycardia C->E

Modifying experimental protocols for (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-UK-414495, a potent neutral endopeptidase (NEP) inhibitor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound in a question-and-answer format.

Question 1: I am observing lower than expected inhibition of NEP activity in my in vitro assay. What are the possible causes and solutions?

Answer:

Several factors can contribute to reduced inhibitor efficacy. Consider the following troubleshooting steps:

  • Inhibitor Integrity:

    • Improper Storage: this compound should be stored at -20°C for long-term use and at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles of stock solutions.

    • Degradation: Ensure the compound has not degraded due to improper handling or storage. If in doubt, use a fresh vial of the inhibitor.

  • Assay Conditions:

    • Incorrect pH: NEP has an optimal pH range. Ensure your assay buffer is within the recommended pH for NEP activity.

    • Substrate Competition: High concentrations of the substrate in your assay can compete with the inhibitor, leading to an underestimation of its potency. Consider performing a substrate titration experiment to determine the optimal substrate concentration.

    • Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. Ensure sufficient time is allowed for the inhibitor to bind to the enzyme.

  • Enzyme Activity:

    • Low Enzyme Concentration: Verify the concentration and activity of your NEP enzyme preparation. Use a positive control with a known NEP inhibitor (e.g., Thiorphan, Phosphoramidon) to validate your assay system.

Question 2: My in vivo experiment with this compound is showing inconsistent or unexpected physiological responses. How can I troubleshoot this?

Answer:

In vivo experiments can be complex, with many variables influencing the outcome. Here are some key areas to investigate:

  • Pharmacokinetics and Bioavailability:

    • Route of Administration: The chosen route of administration (e.g., intravenous, oral) will significantly impact the bioavailability of the compound. Ensure the chosen route is appropriate for the experimental model and that the formulation is suitable.

    • Metabolism: this compound may be subject to metabolic degradation in vivo. Consider performing pharmacokinetic studies to determine the half-life and clearance of the compound in your animal model.

  • Off-Target Effects:

    • Vasoconstriction: NEP inhibitors can sometimes cause vasoconstriction due to the accumulation of other vasoactive peptides like endothelin-1.[2] This can mask the desired vasodilatory effects mediated by the potentiation of other peptides like VIP. Consider co-administration with an endothelin receptor antagonist to dissect these effects.

    • Bradykinin (B550075) Accumulation: NEP is also involved in the degradation of bradykinin. Inhibition of NEP can lead to elevated bradykinin levels, which may have various physiological effects.[3]

  • Animal Model Specifics:

    • Species Differences: The expression and activity of NEP, as well as the physiological response to its inhibition, can vary between species. Ensure that the chosen animal model is relevant to the research question.

Question 3: I am having difficulty dissolving this compound for my experiments. What solvents are recommended?

Answer:

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[4] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting NEP, this compound prevents the breakdown of these peptides, thereby potentiating their biological effects. In the context of its investigation for female sexual arousal disorder, it is believed to potentiate the effects of Vasoactive Intestinal Peptide (VIP), leading to an increase in cyclic AMP (cAMP) and subsequent vasodilation in genital tissues.[4]

What is the primary signaling pathway affected by this compound?

The primary signaling pathway targeted by this compound is the one mediated by the substrates of NEP. In the context of female sexual arousal, this is the Vasoactive Intestinal Peptide (VIP) signaling pathway. By preventing the degradation of VIP, this compound leads to prolonged activation of VIP receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.

VIP_cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space UK414495 This compound NEP NEP UK414495->NEP Inhibits VIP VIP NEP->VIP Degrades VIP_Receptor VIP Receptor VIP->VIP_Receptor Binds AC Adenylyl Cyclase VIP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Promotes in_vitro_workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) plate_setup 2. Plate Setup (Buffer, Inhibitor/Vehicle) prep->plate_setup add_enzyme 3. Add NEP Enzyme plate_setup->add_enzyme pre_incubation 4. Pre-incubation (37°C) add_enzyme->pre_incubation add_substrate 5. Add Substrate pre_incubation->add_substrate read_plate 6. Kinetic Fluorescence Reading add_substrate->read_plate analysis 7. Data Analysis (Calculate IC50) read_plate->analysis

References

Interpreting unexpected data from (Rac)-UK-414495 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-UK-414495. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments with this compound.

This compound is a potent inhibitor of Neutral Endopeptidase (NEP), also known as Neprilysin. [1][2][3][4] By blocking NEP, the compound prevents the degradation of several endogenous peptides, most notably Vasoactive Intestinal Peptide (VIP).[3][5] This leads to an accumulation of VIP, which subsequently enhances intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This guide provides detailed troubleshooting advice, experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50/EC50 value for this compound is significantly different from published data. What are the potential causes?

This is a common issue that can arise from multiple factors. A systematic approach is key to identifying the source of the discrepancy.

Potential Causes & Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions.[6] Visually inspect stock solutions for any precipitation.

    • Storage and Stability: The compound may degrade with improper storage or repeated freeze-thaw cycles.[6] Store stock solutions in small aliquots at -20°C or -80°C.

    • Purity: Verify the purity of your compound batch if possible. Impurities can interfere with the assay or compete for the target.

  • Assay Conditions:

    • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells, affecting assay results. Maintain a final solvent concentration of <0.1% in your cell-based assays and include a vehicle-only control.[6][7]

    • Substrate Concentration (Biochemical Assays): In an NEP enzyme assay, the concentration of the substrate relative to its Km value is critical. Ensure you are using the correct, optimized substrate concentration.[8]

    • Cell Health and Passage Number: Use healthy, low-passage number cells free from contamination (e.g., mycoplasma).[7] Cellular responses can change as cells are passaged.

  • The "(Rac)" Factor - Racemic Mixture:

    • This compound is a racemic mixture, meaning it contains two enantiomers (R and S forms) in equal amounts. It is possible that one enantiomer is significantly more active than the other or that one contributes more to off-target effects. Different batches may have slight variations in the racemic mix, or your experimental system may stereoselectively metabolize one form, leading to variability.

Q2: I'm observing unexpected cytotoxicity or anti-proliferative effects in my cell-based assays. How can I troubleshoot this?

Unexpected cytotoxicity can confound results, especially when studying non-proliferative endpoints.

Potential Causes & Troubleshooting Steps:

  • Off-Target Effects: At higher concentrations, the selectivity of this compound may decrease, leading to inhibition of other cellular targets that could induce toxicity.[6]

    • Solution: Perform a broad dose-response curve to identify the concentration window between the desired NEP inhibition and the onset of cytotoxicity.[7] Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to the nanomolar range.[7]

  • Solvent Toxicity: As mentioned previously, the vehicle (e.g., DMSO) can be toxic.

    • Solution: Always run a vehicle control with the highest concentration of solvent used in your experiment to rule out its contribution to cell death.[6][7]

  • Cell Line Sensitivity: The cell line you are using may have high endogenous expression of a secondary target of UK-414495 or may be particularly sensitive to perturbations in cAMP or other signaling pathways.

    • Solution: Test the compound in a different cell line known to have low expression of NEP to assess off-target cytotoxic effects.

Q3: My downstream measurements of cAMP levels are inconsistent after treatment. What should I check?

Since NEP inhibition by UK-414495 leads to increased cAMP, measuring this second messenger is a key readout.

Potential Causes & Troubleshooting Steps:

  • Cellular Phosphodiesterase (PDE) Activity: Cells have endogenous PDEs that actively degrade cAMP.[9] If your cells have very high PDE activity, the increase in cAMP from NEP inhibition might be rapidly counteracted.

    • Solution: Consider co-incubating with a broad-spectrum PDE inhibitor like IBMX (isobutylmethylxanthine) as a positive control to achieve maximal cAMP accumulation.[10] This helps confirm your assay system is capable of detecting cAMP changes.

  • Assay Timing: The kinetics of cAMP production can be transient. The signal may peak and then decline.

    • Solution: Perform a time-course experiment (e.g., measuring cAMP at 10, 30, 60, and 120 minutes) after adding UK-414495 to identify the optimal time point for measurement.[11]

  • Assay Sensitivity: The chosen cAMP assay may not be sensitive enough to detect the changes induced in your specific model.

    • Solution: Ensure your assay kit (e.g., ELISA, TR-FRET) is validated and sufficiently sensitive.[6] Run a standard curve and positive controls (like forskolin, an adenylyl cyclase activator) with every experiment.

Data & Protocols

Reference Data: Potency of UK-414495

This table summarizes key quantitative data for UK-414495 from published studies.

ParameterValueTarget/SystemReference
EC50 37 ± 9 nMPotentiation of VBF Increase[5]
Note VBF = Vaginal Blood FlowRabbit Model[5]
General Protocol: Cell-Based cAMP Accumulation Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.

  • Cell Seeding: Plate cells (e.g., HEK293, CHO, or a project-specific cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 1 nM to 100 µM). Remember to prepare a vehicle control (media with DMSO at the highest concentration used).

  • Cell Treatment:

    • Wash cells gently with PBS.

    • Add a PDE inhibitor (e.g., 100 µM IBMX) if desired to prevent cAMP degradation. Incubate for 15-30 minutes.

    • Add the prepared dilutions of this compound and controls to the wells.

  • Incubation: Incubate for the predetermined optimal time (e.g., 60 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, ELISA, or luminescence-based) following the manufacturer’s instructions.[6][12]

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the inhibitor concentration to determine the EC50 value.

Visual Guides: Pathways & Workflows

The following diagrams illustrate the key signaling pathway, a troubleshooting workflow, and a typical experimental process.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NEP NEP (Neutral Endopeptidase) Inactive Inactive Fragments NEP->Inactive Produces AC Adenylyl Cyclase cAMP cAMP (Cyclic AMP) AC->cAMP Converts UK414495 This compound UK414495->NEP Inhibits (-) VIP VIP (Vasoactive Intestinal Peptide) VIP->NEP Degraded by VIP->AC Activates (+) ATP ATP Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Signaling pathway of NEP inhibition by this compound.

G Start Unexpected Result (e.g., Low Potency) CheckCompound Verify Compound Solubility & Stability Start->CheckCompound CheckAssay Review Assay Conditions (Solvent, Cells, Time) CheckCompound->CheckAssay ConsiderRacemate Consider Racemic Mixture (Potential Stereoselectivity) CheckAssay->ConsiderRacemate RunControls Run Key Controls (Vehicle, Positive Control) ConsiderRacemate->RunControls ControlsOK Controls Behave as Expected? RunControls->ControlsOK ProblemSystemic Issue is Systemic (Re-validate Assay System) ControlsOK->ProblemSystemic No ProblemSpecific Issue is Specific to UK-414495 (Test New Aliquot/Batch) ControlsOK->ProblemSpecific Yes ProblemSystemic->CheckAssay End Problem Resolved ProblemSpecific->End G PrepStock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) PrepDilutions 2. Create Serial Dilutions & Controls (Vehicle) PrepStock->PrepDilutions TreatCells 4. Treat Cells (Compound & Controls) PrepDilutions->TreatCells SeedCells 3. Seed Cells in Plate (Incubate Overnight) SeedCells->TreatCells Incubate 5. Incubate (Optimal Time & Temp) TreatCells->Incubate Lyse 6. Lyse Cells & Run Assay (e.g., cAMP TR-FRET) Incubate->Lyse Analyze 7. Analyze Data (Generate Dose-Response Curve) Lyse->Analyze

References

Validation & Comparative

A Comparative Guide to (Rac)-UK-414495 and Other Neprilysin (NEP) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational Neprilysin (NEP) inhibitor, (Rac)-UK-414495, with other well-characterized NEP inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of NEP has emerged as a promising therapeutic strategy for cardiovascular diseases, such as heart failure. This guide will delve into the biochemical properties, potency, and selectivity of this compound in the context of other key NEP inhibitors like Sacubitrilat (the active metabolite of Sacubitril), Thiorphan, Omapatrilat, and Candoxatrilat.

Data Presentation: Biochemical Potency and Selectivity

The following table summarizes the available quantitative data for the compared NEP inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity. A lower IC50 value indicates higher potency. Selectivity is a critical parameter, and for some inhibitors, the ratio of inhibition against Angiotensin-Converting Enzyme (ACE) is provided to indicate their specificity.

InhibitorTargetIC50 (nM)Selectivity (NEP vs. ACE)Notes
This compound NEPNot explicitly reported in searched literature.Selective for NEP.An EC50 of 37 ± 9 nM was reported for the potentiation of pelvic nerve-stimulated increases in female genital blood flow in anesthetized rabbits, which was stated to be 3.6 times the IC50 for rabbit NEP.
Sacubitrilat (LBQ657)NEP20>5000-foldHighly selective for NEP over ACE. Sacubitril is the prodrug, converted to the active Sacubitrilat.
ThiorphanNEP20~510-foldThe active metabolite of the prodrug Racecadotril. Also shows some ACE inhibition at higher concentrations.
OmapatrilatNEP8~0.625 (Dual Inhibitor)A dual inhibitor of both NEP and ACE, with slightly higher potency for ACE.
CandoxatrilatNEP-Selective for NEP.The active form of the prodrug Candoxatril.

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

A standardized in vitro experimental protocol is crucial for the accurate determination and comparison of the inhibitory potency (IC50) of different compounds against Neprilysin.

In Vitro NEP Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human recombinant Neprilysin.

Materials:

  • Purified human recombinant Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2

  • Test compounds (e.g., this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and at a low level (typically <1%) to avoid interference with the enzyme activity.

  • Enzyme Preparation: Dilute the purified human recombinant NEP in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction:

    • Add a small volume of the diluted test compound or vehicle control to the wells of the 96-well microplate.

    • Add the diluted NEP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.

  • Data Acquisition:

    • Immediately after substrate addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the example substrate) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Neprilysin and its Inhibition

The following diagram illustrates the central role of Neprilysin in the degradation of various vasoactive peptides and how its inhibition leads to the potentiation of their downstream effects.

NEP_Signaling_Pathway cluster_nep Neprilysin (NEP) Activity cluster_substrates Vasoactive Peptides (NEP Substrates) cluster_effects Physiological Effects cluster_inhibitors NEP Inhibitors NEP Neprilysin (NEP) Degraded_Peptides Inactive Peptides NEP->Degraded_Peptides Cleavage ANP_BNP Natriuretic Peptides (ANP, BNP) ANP_BNP->NEP Degraded by Vasodilation Vasodilation ANP_BNP->Vasodilation Natriuresis Natriuresis/ Diuresis ANP_BNP->Natriuresis Anti_fibrotic Anti-fibrotic Effects ANP_BNP->Anti_fibrotic Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation SubstanceP Substance P SubstanceP->NEP Inflammation Pro-inflammatory Effects SubstanceP->Inflammation AngiotensinII Angiotensin II AngiotensinII->NEP Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction UK414495 This compound UK414495->NEP Inhibit Sacubitrilat Sacubitrilat Sacubitrilat->NEP Thiorphan Thiorphan Thiorphan->NEP Omapatrilat Omapatrilat Omapatrilat->NEP Candoxatrilat Candoxatrilat Candoxatrilat->NEP IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Dispense Compound/Vehicle into 96-well Plate A->D B Prepare Diluted NEP Enzyme Solution E Add NEP Enzyme and Incubate B->E C Prepare Fluorogenic NEP Substrate Solution F Initiate Reaction with Substrate C->F D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Initial Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

Introduction to (Rac)-UK-414495 and Candoxatrilat

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (Rac)-UK-414495 and Candoxatrilat (B1668257) for Researchers

In the landscape of neutral endopeptidase (NEP) inhibitors, this compound and candoxatrilat represent two significant molecules with distinct therapeutic targets. This guide provides a comprehensive comparison of their biochemical properties, mechanisms of action, and relevant experimental data to inform researchers, scientists, and drug development professionals.

This compound is a potent neutral endopeptidase (NEP) inhibitor investigated for its potential in treating female sexual arousal disorder.[1][2][3] Its therapeutic effect is primarily linked to the potentiation of cyclic adenosine (B11128) monophosphate (cAMP) in female genital tissues.[2][3][4]

Candoxatrilat is the active metabolite of the orally administered prodrug candoxatril.[5] It is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] This compound has been extensively studied for its therapeutic potential in the management of chronic heart failure.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and candoxatrilat, providing a direct comparison of their potency.

ParameterThis compoundCandoxatrilatReference
Target Neutral Endopeptidase (NEP)Neutral Endopeptidase (NEP)[6][8]
IC50 Not explicitly reported, but related EC50 is 37 ± 9 nM*7.8 nM[6][8]

*Note: The EC50 value for UK-414,495 represents the concentration for half-maximal potentiation of pelvic nerve-stimulated increases in vaginal blood flow in rabbits, which is reported to be 3.6 times its IC50 for rabbit NEP.[8]

Mechanism of Action and Signaling Pathways

Both compounds exert their effects by inhibiting neutral endopeptidase, a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides. However, the specific downstream signaling pathways they modulate differ based on their targeted therapeutic areas.

This compound and cAMP-Mediated Vasodilation

In the context of female sexual arousal, the inhibition of NEP by this compound prevents the breakdown of Vasoactive Intestinal Peptide (VIP).[1][9] Elevated levels of VIP lead to the activation of its receptors (VPAC1 and VPAC2) on smooth muscle cells. This receptor activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that result in smooth muscle relaxation, increased blood flow to the genital tissues, and enhanced lubrication.[1]

UK414495_Pathway cluster_0 NEP Inhibition cluster_1 VIP Signaling cluster_2 Physiological Response UK414495 This compound NEP NEP UK414495->NEP Inhibits VIP_deg VIP Degradation NEP->VIP_deg Catalyzes VIP Vasoactive Intestinal Peptide (VIP) VPACR VPAC Receptor VIP->VPACR Activates AC Adenylyl Cyclase VPACR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax BloodFlow Increased Genital Blood Flow Relax->BloodFlow

Signaling pathway of this compound in female sexual arousal.
Candoxatrilat and cGMP-Mediated Cardiovascular Effects

In heart failure, candoxatrilat-mediated NEP inhibition leads to increased levels of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][10] These peptides bind to natriuretic peptide receptors (NPR-A and NPR-B) on vascular smooth muscle and kidney cells. The activation of these receptors, which possess intrinsic guanylyl cyclase activity, leads to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels activate Protein Kinase G (PKG), which in turn promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These effects collectively reduce cardiac preload and afterload, alleviating the symptoms of heart failure.

Candoxatrilat_Pathway cluster_0 NEP Inhibition cluster_1 Natriuretic Peptide Signaling cluster_2 Physiological Response Candoxatrilat Candoxatrilat NEP NEP Candoxatrilat->NEP Inhibits NP_deg Natriuretic Peptide Degradation NEP->NP_deg Catalyzes NP Natriuretic Peptides (ANP, BNP) NPR Natriuretic Peptide Receptor (NPR) NP->NPR Activates GC Guanylyl Cyclase NPR->GC Stimulates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Vasodilation PKG->Vaso Natri Natriuresis & Diuresis PKG->Natri

Signaling pathway of candoxatrilat in heart failure.

Experimental Protocols

The following provides a generalized protocol for a neutral endopeptidase (NEP) inhibition assay, which can be adapted to evaluate the potency of inhibitors like this compound and candoxatrilat.

Objective:

To determine the in vitro potency (IC50) of test compounds against purified human NEP.

Materials:
  • Recombinant human NEP (Neprilysin)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound, candoxatrilat) dissolved in DMSO

  • Reference NEP inhibitor (e.g., Thiorphan)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation: Dilute the recombinant human NEP and the fluorogenic substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.

  • Assay Reaction: a. To each well of the microplate, add the serially diluted test compounds or vehicle control (assay buffer with DMSO). b. Add the diluted NEP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NEP_Assay_Workflow prep Prepare Serial Dilutions of Test Compounds plate Add Compounds and Enzyme to Microplate prep->plate enzyme_prep Prepare NEP Enzyme and Substrate Solutions enzyme_prep->plate incubate Incubate at 37°C plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read Measure Fluorescence Kinetically add_substrate->read analyze Calculate Reaction Rates and % Inhibition read->analyze plot Plot Data and Determine IC50 analyze->plot

Generalized experimental workflow for a NEP inhibition assay.

This guide provides a foundational comparison of this compound and candoxatrilat. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

A Preclinical Comparative Analysis of (Rac)-UK-414495 and Sildenafil in Female Animal Models of Sexual Arousal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two distinct pharmacological agents, (Rac)-UK-414495 and sildenafil (B151), in female animal models of sexual arousal. The objective is to present the available experimental data, outline the methodologies used, and illustrate the underlying signaling pathways to inform future research and development in the field of female sexual dysfunction (FSD).

Introduction

Female sexual arousal is a complex physiological process involving significant vascular changes in the genital tissues, leading to clitoral engorgement and vaginal lubrication. Pharmacological interventions for female sexual arousal disorder (FSAD) have explored various molecular targets. This guide focuses on two such interventions: this compound, a neutral endopeptidase (NEP) inhibitor, and sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. While both aim to enhance genital blood flow, they operate through distinct biochemical pathways.

Comparative Efficacy and Hemodynamic Effects

The following table summarizes the key findings from preclinical studies on this compound and sildenafil in the anesthetized female rabbit model, a standard for assessing physiological parameters of sexual arousal. It is important to note that to date, no head-to-head studies directly comparing the two compounds in the same experimental setting have been published. The data presented is a synthesis from separate investigations.

ParameterThis compoundSildenafil
Primary Mechanism Inhibition of neutral endopeptidase (NEP), leading to increased levels of Vasoactive Intestinal Polypeptide (VIP)[1].Inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP)[2][3][4].
Animal Model Anesthetized female New Zealand White rabbits[1].Anesthetized female New Zealand White rabbits[2][3][5].
Primary Endpoint Potentiation of pelvic nerve-stimulated increases in vaginal and clitoral blood flow[1].Increase in genital oxyhemoglobin concentration, clitoral blood flow, and vaginal lubrication following pelvic nerve stimulation[2][3].
Effect on Genital Blood Flow Significantly potentiated pelvic nerve-stimulated increases in genital blood flow[1].Significantly increased genital hemodynamics and augmented pelvic nerve-mediated genital blood flow[2][3][5].
Effect on Systemic Blood Pressure Did not significantly affect systemic blood pressure at effective doses[1].Information on systemic blood pressure effects in these specific female animal models is not consistently reported.
Route of Administration Intravenous and intravaginal[1].Intravenous[2][3].

Experimental Protocols

The methodologies employed in the key preclinical studies are crucial for interpreting the efficacy data. The following outlines the typical experimental setup for evaluating these compounds in the female rabbit model.

General Animal Model Protocol
  • Animal Preparation: Adult female New Zealand White rabbits are anesthetized, typically with a combination of ketamine and xylazine, followed by maintenance with agents like urethane (B1682113) or alpha-chloralose.

  • Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively. The pelvic nerve is isolated for electrical stimulation, which mimics the pro-erectile neural signals.

  • Hemodynamic Monitoring:

    • Genital Blood Flow: Laser Doppler flow probes are placed on the surface of the vagina and clitoris to continuously measure regional blood flow.

    • Vaginal and Clitoral Oxygenation: Laser oximetry can be used to measure changes in oxyhemoglobin and deoxyhemoglobin concentrations in genital tissues[2][3].

    • Vaginal Lubrication: Pre-weighed tampons or other collection methods are used to quantify changes in vaginal fluid production[2][3].

  • Experimental Procedure:

    • A baseline period of physiological stability is established.

    • The pelvic nerve is stimulated at varying frequencies (e.g., 4, 16, 32 Hz) to induce a measurable genital vascular response[2][3].

    • The test compound (this compound or sildenafil) or vehicle is administered intravenously or intravaginally.

    • After a designated period, the pelvic nerve stimulation protocol is repeated, and the resulting changes in genital blood flow and other parameters are recorded and compared to the pre-drug baseline.

Signaling Pathways and Experimental Workflow

Biochemical Signaling Pathways

The distinct mechanisms of action of this compound and sildenafil are illustrated below.

G cluster_0 This compound Pathway cluster_1 Sildenafil Pathway PelvicNerve Pelvic Nerve Stimulation VIP_Release VIP Release PelvicNerve->VIP_Release NEP Neutral Endopeptidase (NEP) VIP_Release->NEP VIP_Action Increased VIP Activity VIP_Release->VIP_Action NEP->VIP_Release Degrades UK414495 This compound UK414495->NEP Inhibits AC Adenylate Cyclase Activation VIP_Action->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation_VIP Smooth Muscle Relaxation PKA->Relaxation_VIP BloodFlow_VIP Increased Genital Blood Flow Relaxation_VIP->BloodFlow_VIP PelvicNerve2 Pelvic Nerve Stimulation NO_Release Nitric Oxide (NO) Release PelvicNerve2->NO_Release sGC Soluble Guanylate Cyclase Activation NO_Release->sGC cGMP Increased cGMP sGC->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G Activation cGMP->PKG PDE5->cGMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Relaxation_NO Smooth Muscle Relaxation PKG->Relaxation_NO BloodFlow_NO Increased Genital Blood Flow Relaxation_NO->BloodFlow_NO

Caption: Signaling pathways for this compound and Sildenafil.

Generalized Experimental Workflow

The following diagram illustrates the typical workflow for assessing the efficacy of vasoactive compounds in a female animal model.

G cluster_workflow Experimental Workflow A Animal Preparation (Anesthesia & Surgery) B Instrument Setup (Flow Probes, BP Monitor) A->B C Baseline Measurement (Pelvic Nerve Stimulation) B->C D Drug Administration (this compound, Sildenafil, or Vehicle) C->D E Post-Drug Measurement (Repeat Pelvic Nerve Stimulation) D->E F Data Analysis (Compare Pre vs. Post Drug Response) E->F

References

Comparative Analysis of (Rac)-UK-414495: A Cross-Reactivity and Selectivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neutral endopeptidase (NEP) inhibitor, (Rac)-UK-414495, with other relevant NEP inhibitors. The focus is on cross-reactivity and selectivity, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.

Executive Summary

This compound is a potent and selective inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides.[1][2][3] Its primary mechanism of action involves the potentiation of Vasoactive Intestinal Peptide (VIP), a neurotransmitter involved in genital blood flow.[4] This guide compares the selectivity profile of this compound with other well-established NEP inhibitors, namely Candoxatril (B1668256), Racecadotril (via its active metabolite Thiorphan), and Sacubitril (via its active metabolite Sacubitrilat). The data presented herein is intended to assist researchers in evaluating the suitability of these compounds for their specific research applications.

Data Presentation: Comparative Selectivity of NEP Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound and comparator compounds against their primary target, NEP, and a key potential off-target enzyme, Angiotensin-Converting Enzyme (ACE). Lower IC50 or Ki values indicate higher potency.

Compound (Active Form)Primary TargetIC50/Ki (NEP)Off-TargetIC50/Ki (ACE)Selectivity (NEP vs. ACE)
This compound NEPEC50 = 37 ± 9 nM*ACEData not availableSelective for NEP[4]
Candoxatrilat (B1668257) NEPPotent inhibitor[5]ACEWeakly activeSpecific for NEP[5]
Thiorphan NEPKi = 4.7 nM[6]ACEKi = 150 nM[6]~32-fold selective for NEP
Sacubitrilat NEPPotent inhibitorACENot inhibitedSelective for NEP[7]

Note: The EC50 value for this compound reflects the potentiation of pelvic nerve-stimulated increases in vaginal blood flow and is reported to be 3.6 times the IC50 for rabbit NEP.[4]

Experimental Protocols

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against NEP.

1. Principle:

The assay measures the enzymatic activity of NEP by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by measuring the inhibitor's effect over a range of concentrations.

2. Materials:

  • Recombinant human NEP enzyme

  • Fluorogenic NEP substrate (e.g., Abz-GFSPFRQ-EDDnp)

  • Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.4)

  • Test compound (this compound or comparators) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture: In the wells of the microplate, add the following in order:

    • Assay buffer

    • Test compound dilution (or DMSO for control)

    • NEP enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NEP substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway of Vasoactive Intestinal Peptide (VIP)

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1_R VPAC1 Receptor VIP->VPAC1_R Binds VPAC2_R VPAC2 Receptor VIP->VPAC2_R Binds NEP Neutral Endopeptidase (NEP) VIP->NEP Degraded by G_protein Gs Protein VPAC1_R->G_protein Activates VPAC2_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for vasodilation) CREB->Gene_Expression Promotes UK414495 This compound UK414495->NEP Inhibits

Caption: Vasoactive Intestinal Peptide (VIP) signaling pathway and the inhibitory action of this compound on Neutral Endopeptidase (NEP).

Experimental Workflow for NEP Inhibition Assay

NEP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of this compound C Dispense Reagents into 96-well Plate: - Buffer - Inhibitor/DMSO - NEP Enzyme A->C B Prepare Reagents: - NEP Enzyme - Fluorogenic Substrate - Assay Buffer B->C D Pre-incubate at 37°C (15 minutes) C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

References

A Comparative Analysis of (Rac)-UK-414495 and UK-447841: Investigating Neutral Endopeptidase Inhibitors for Female Sexual Arousal Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Cambridge, MA – December 6, 2025 – In the landscape of therapeutic development for female sexual arousal disorder (FSAD), two compounds, (Rac)-UK-414495 and UK-447841, both originating from Pfizer, have emerged as noteworthy neutral endopeptidase (NEP) inhibitors. This guide provides a detailed comparative analysis of these two molecules, summarizing their known pharmacological data, mechanisms of action, and the experimental protocols used to evaluate their efficacy. This objective comparison is intended to inform researchers, scientists, and drug development professionals in the field of sexual health and pharmacology.

Executive Summary

This compound and UK-447841 are both potent inhibitors of neutral endopeptidase (NEP), an enzyme responsible for the degradation of various vasoactive neuropeptides. By inhibiting NEP, these compounds aim to increase the local concentration of these peptides in genital tissues, leading to enhanced blood flow and lubrication, key physiological components of female sexual arousal.

A critical distinction lies in their stereochemistry. This compound is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In contrast, available data indicates that UK-414,495, a component of the racemate, is the specific (R)-enantiomer. UK-447841 is also a single enantiomer. This stereochemical difference is fundamental to their pharmacological profiles.

While both compounds were investigated for FSAD, UK-447841's development was discontinued (B1498344) in Phase II clinical trials.[1] The following analysis is based on the currently available scientific literature and patent filings.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key pharmacological and chemical properties of this compound and UK-447841. It is important to note the absence of publicly available, direct experimental data for the NEP inhibitory potency of this compound and UK-447841. The data for UK-414,495 is derived from its (R)-enantiomer.

FeatureThis compoundUK-414,495 ((R)-enantiomer)UK-447841
Target Neutral Endopeptidase (NEP)Neutral Endopeptidase (NEP)Neprilysin (NEP)[1]
Mechanism of Action Inhibition of NEP, leading to increased levels of vasoactive neuropeptides like VIP.[2]Potentiation of pelvic nerve-stimulated increases in female genital blood flow.[3]Neprilysin inhibition.[1]
Stereochemistry Racemic Mixture ((R) and (S) enantiomers)(R)-enantiomerSingle enantiomer
Chemical Name (±)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid((R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl) carbamoyl]cyclopentyl}methyl) valeric acid)[3]Not publicly available
Molecular Formula C₁₆H₂₅N₃O₃SC₁₆H₂₅N₃O₃SNot publicly available
Potency (Functional Assay) Data not availableEC₅₀ = 37 ± 9 nM (for potentiation of nerve-stimulated increases in vaginal blood flow in anesthetized rabbits)[3]Data not available
Potency (Enzyme Inhibition) Data not availableApprox. IC₅₀ = 10.3 nM (calculated for rabbit NEP, as the EC₅₀ is 3.6 times the IC₅₀)[3]Data not available
Development Status Preclinical/InvestigationalPreclinical/InvestigationalDiscontinued in Phase II for Female Sexual Dysfunction[1]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for both compounds is centered on the modulation of the Vasoactive Intestinal Peptide (VIP) signaling pathway in genital tissues. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflow for assessing compound efficacy.

NEP_Inhibition_Pathway cluster_neuron Pelvic Nerve Terminal cluster_synapse Synaptic Cleft cluster_smooth_muscle Vascular Smooth Muscle Cell Nerve_Stimulation Sexual Stimulation VIP_Release VIP Release Nerve_Stimulation->VIP_Release triggers VIP Vasoactive Intestinal Peptide (VIP) VIP_Release->VIP NEP Neutral Endopeptidase (NEP) VIP->NEP substrate VIP_Receptor VIP Receptor VIP->VIP_Receptor binds to VIP_Degradation VIP Degradation NEP->VIP_Degradation catalyzes AC Adenylyl Cyclase VIP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Increased Blood Flow PKA->Vasodilation leads to NEP_Inhibitor This compound or UK-447841 NEP_Inhibitor->NEP inhibits

Figure 1: Signaling pathway of NEP inhibitors.

Experimental_Workflow Animal_Model Anesthetized Female Rabbit Model Surgical_Prep Surgical Preparation: - Expose pelvic nerve - Place laser Doppler probes on  vagina and clitoris Animal_Model->Surgical_Prep Baseline Record Baseline Genital Blood Flow Surgical_Prep->Baseline Compound_Admin Administer Test Compound (e.g., UK-414,495) intravenously Baseline->Compound_Admin Nerve_Stim Electrical Stimulation of Pelvic Nerve Compound_Admin->Nerve_Stim Data_Acquisition Measure Changes in Vaginal and Clitoral Blood Flow Nerve_Stim->Data_Acquisition Analysis Data Analysis: - Calculate EC₅₀ for blood flow potentiation Data_Acquisition->Analysis

Figure 2: In vivo experimental workflow.

Experimental Protocols

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

A standard in vitro assay to determine the inhibitory potency (IC₅₀) of a test compound against NEP involves the following steps:

  • Enzyme Source: Recombinant human or rabbit NEP is used as the enzyme source.

  • Substrate: A fluorogenic NEP substrate, such as N-dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG), is utilized. Cleavage of the substrate by NEP results in an increase in fluorescence.

  • Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES, at a physiological pH (e.g., 7.4) is used.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The NEP enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at 37°C. c. The fluorogenic substrate is added to initiate the enzymatic reaction. d. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

In Vivo Measurement of Genital Blood Flow in Anesthetized Rabbits

The primary efficacy of these compounds was assessed by their ability to potentiate nerve-stimulated increases in genital blood flow in an anesthetized rabbit model.[3]

  • Animal Model: Female New Zealand White rabbits are used.

  • Anesthesia: Animals are anesthetized to maintain a stable physiological state throughout the experiment.

  • Surgical Preparation: a. The pelvic nerve, which innervates the genital tissues, is surgically exposed for electrical stimulation. b. Laser Doppler flow probes are placed on the surfaces of the vagina and clitoris to continuously measure blood flow.

  • Experimental Procedure: a. A baseline measurement of vaginal and clitoral blood flow is established. b. The pelvic nerve is electrically stimulated at a set frequency and duration to induce a reproducible increase in genital blood flow. c. The test compound (e.g., UK-414,495) is administered intravenously at increasing doses. d. Following each dose of the compound, the pelvic nerve stimulation is repeated, and the resulting increase in blood flow is recorded.

  • Data Analysis: The potentiation of the nerve-stimulated blood flow response is quantified for each dose of the test compound. The EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal potentiation, is calculated.

Comparative Discussion

The available data, though incomplete, allows for a preliminary comparative analysis of this compound and UK-447841.

Potency and Stereochemistry: The most significant known difference lies in their stereochemistry. For many chiral drugs, one enantiomer (the eutomer) is significantly more active than the other (the distomer).[4] It is highly probable that the (R)-enantiomer of UK-414,495 is the eutomer, and the (S)-enantiomer is less active. Therefore, this compound would be expected to have approximately half the potency of the pure (R)-enantiomer, assuming the (S)-enantiomer is inactive and does not interfere with the binding of the (R)-enantiomer. The fact that UK-447841 was also advanced to clinical trials as a single enantiomer suggests that a similar stereospecificity for NEP inhibition exists for this chemical scaffold.

Clinical Development: The discontinuation of UK-447841 in Phase II trials suggests that it either lacked the desired efficacy, had an unfavorable safety profile, or was commercially non-viable compared to other pipeline candidates. Without access to the clinical trial data, the precise reasons for its discontinuation remain speculative.

Structural Insights: While the full structure of UK-447841 is not publicly available, its development in parallel with UK-414,495 suggests it belongs to a similar class of NEP inhibitors developed by Pfizer. Differences in their chemical structure could influence their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and off-target effects.

Conclusion

This compound and UK-447841 represent a targeted approach to treating female sexual arousal disorder by inhibiting neutral endopeptidase. The available data for the (R)-enantiomer of UK-414,495 demonstrates potent in vivo efficacy in a relevant animal model. The key differentiator between this compound and the clinically tested UK-414,495 and UK-447841 is the use of a racemic mixture versus a single enantiomer. The discontinuation of UK-447841 highlights the challenges in translating preclinical efficacy to clinical success for FSAD.

Further research, including the public release of more comprehensive preclinical and clinical data for both compounds, is necessary for a complete and definitive comparative analysis. Specifically, direct in vitro NEP inhibition data for this compound and UK-447841 would be invaluable for a direct comparison of their intrinsic potencies. Nevertheless, the information gathered provides a solid foundation for understanding the pharmacological rationale and the initial scientific evaluation of these promising, yet ultimately distinct, therapeutic candidates.

References

Lack of Independent Replication Data Clouds Early Promise of UK-414,495 for Female Sexual Arousal Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Initial preclinical studies on (Rac)-UK-414,495, a selective neutral endopeptidase (NEP) inhibitor, demonstrated potential for treating female sexual arousal disorder (FSAD). However, a comprehensive review of the scientific literature reveals a significant gap in independent replication of these findings. To date, no follow-up studies appear to have been published that directly validate or refute the original research, and no clinical trials for UK-414,495 in this indication have been registered. This lack of subsequent data makes it challenging to definitively assess the reproducibility of the initial promising results and the compound's ultimate therapeutic potential.

The initial user query referenced "(Rac)-UK-414,495," which appears to be a misnomer. Research has clarified that UK-414,495 is a compound developed by Pfizer as a selective inhibitor of neutral endopeptidase (NEP)[1]. The "(Rac)" prefix likely refers to its racemic nature, though this is not consistently used in the literature. The proposed mechanism of action for UK-414,495 in FSAD is to increase the local concentration of vasoactive intestinal polypeptide (VIP) in genital tissues by inhibiting its breakdown by NEP. This, in turn, is expected to enhance blood flow and lubrication, key physiological components of female sexual arousal.

Preclinical Findings of UK-414,495

The primary research on UK-414,495, published in the mid-2000s, laid out the rationale and preclinical evidence for its potential use in FSAD.

Key Experimental Data
ParameterValueSpecies/ModelReference
NEP Inhibition (IC50) 5.4 nMRecombinant human NEPPryde et al., 2007
Selectivity over ACE >1000-foldPryde et al., 2007
Effect on Genital Blood Flow Potentiated pelvic nerve-stimulated increasesAnesthetized rabbitWayman et al., 2010

Experimental Protocol: In Vivo Model of Female Genital Blood Flow

The key preclinical efficacy of UK-414,495 was demonstrated in an anesthetized rabbit model, a standard method for evaluating compounds intended to modulate genital vascular responses.

  • Animal Preparation: Female New Zealand White rabbits were anesthetized.

  • Surgical Preparation: The pelvic nerve was isolated for electrical stimulation to induce genital blood flow. A laser Doppler probe was placed on the vaginal and clitoral tissue to measure blood flow.

  • Drug Administration: UK-414,495 was administered intravenously.

  • Stimulation and Measurement: The pelvic nerve was stimulated before and after drug administration, and the change in genital blood flow was recorded.

This experimental setup aimed to mimic the physiological response of sexual arousal and assess the compound's ability to enhance this response.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and the experimental workflow to test it can be visualized as follows:

cluster_pathway Proposed Signaling Pathway UK414495 UK-414,495 NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits IncreasedVIP Increased Local VIP Concentration UK414495->IncreasedVIP Degradation VIP Degradation NEP->Degradation Catalyzes VIP Vasoactive Intestinal Polypeptide (VIP) VIP->Degradation VascularResponse Enhanced Genital Vascular Response (Blood Flow, Lubrication) IncreasedVIP->VascularResponse Leads to

Caption: Proposed mechanism of UK-414,495 in enhancing genital vascular response.

cluster_workflow Preclinical Experimental Workflow Start Anesthetized Rabbit Model Baseline Baseline Genital Blood Flow Measurement Start->Baseline Stim1 Pelvic Nerve Stimulation Baseline->Stim1 Measure1 Measure Blood Flow Response 1 Stim1->Measure1 Administer Administer UK-414,495 Measure1->Administer Stim2 Pelvic Nerve Stimulation Administer->Stim2 Measure2 Measure Blood Flow Response 2 Stim2->Measure2 Compare Compare Responses (1 vs 2) Measure2->Compare

Caption: Workflow of the in vivo experiment to assess UK-414,495 efficacy.

Comparison with Alternative Treatments for FSAD

The lack of follow-up on UK-414,495 may be contextualized by the broader landscape of FSAD treatment, which has seen the investigation and approval of other modalities.

Treatment ClassMechanism of ActionKey Experimental/Clinical DataStatus
Phosphodiesterase type 5 (PDE5) Inhibitors (e.g., Sildenafil) Inhibit cGMP degradation, leading to smooth muscle relaxation and increased blood flow.Mixed results in clinical trials for FSAD; some studies show modest benefit.Not FDA-approved for FSAD, used off-label.
Flibanserin (Addyi®) Multifunctional serotonin (B10506) agonist and antagonist; thought to work on central neurotransmitter pathways.Approved for hypoactive sexual desire disorder (HSDD) in premenopausal women.FDA-approved for HSDD.
Bremelanotide (Vyleesi®) Melanocortin receptor agonist; mechanism in improving sexual desire is not fully understood.Approved for HSDD in premenopausal women.FDA-approved for HSDD.
Hormone Therapy (e.g., Estrogen, Testosterone) Addresses hormonal deficiencies that can contribute to sexual dysfunction.Estrogen is effective for genitourinary syndrome of menopause; testosterone (B1683101) use is more controversial and not FDA-approved for FSAD.Estrogen is approved for menopausal symptoms; testosterone is used off-label.

Conclusion

The initial research on UK-414,495 presented a novel and plausible mechanism for the treatment of FSAD. The preclinical data were encouraging, demonstrating potent and selective NEP inhibition and a tangible effect on genital blood flow in an animal model. However, the critical next steps in drug development—independent replication of preclinical findings and progression into clinical trials—appear to be absent from the public record.

For researchers and drug development professionals, the story of UK-414,495 serves as a case study in the challenges of translating preclinical promise into clinical reality. While the foundational research provides a detailed methodology that could be replicated, the lack of such replication means the findings remain uncorroborated. The focus of pharmaceutical development for female sexual dysfunction has also evolved, with approved treatments targeting central nervous system pathways rather than peripheral vascular responses. Without further data, the reproducibility and ultimate viability of the NEP inhibition approach for FSAD, as pioneered by the early UK-414,495 research, remain an open and unanswered question.

References

A Comparative Analysis of (Rac)-UK-414495 and Current Treatments for Female Sexual Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound (Rac)-UK-414495 with currently approved treatments for Female Sexual Dysfunction (FSD), primarily focusing on Hypoactive Sexual Desire Disorder (HSDD). While this compound was under development for Female Sexual Arousal Disorder (FSAD), this analysis juxtaposes its physiological mechanism against the centrally-acting approved therapies, offering a broader perspective on therapeutic strategies for FSD.

Executive Summary

This compound, a selective inhibitor of neutral endopeptidase (NEP), represents a therapeutic approach for FSD centered on modulating peripheral physiological responses, specifically genital blood flow.[1][2][3] In contrast, the currently FDA-approved treatments for HSDD, Flibanserin (B1672775) and Bremelanotide, act on central nervous system pathways to modulate sexual desire.[4][5][6] A significant challenge in directly comparing these agents is the lack of publicly available clinical trial data for this compound, as its development was discontinued (B1498344) by Pfizer.[3] This guide, therefore, contrasts the preclinical evidence for this compound with the established clinical profiles of Flibanserin and Bremelanotide.

Mechanism of Action

This compound: This compound is a potent and selective inhibitor of neutral endopeptidase. NEP is an enzyme responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound increases the local concentration and activity of VIP in genital tissues. VIP is a potent vasodilator, and its enhanced activity is thought to lead to increased lubrication and swelling of the genitalia, which are key physiological components of sexual arousal.[1][2][3]

Flibanserin (Addyi®): Flibanserin has a distinct mechanism of action that targets neurotransmitters in the brain. It is a postsynaptic serotonin (B10506) 1A (5-HT1A) receptor agonist and serotonin 2A (5-HT2A) receptor antagonist.[7][8] This activity is thought to correct an imbalance of neurotransmitters implicated in sexual desire, leading to a decrease in serotonin (which can inhibit desire) and an increase in dopamine (B1211576) and norepinephrine (B1679862) (which can promote desire).[8]

Bremelanotide (Vyleesi®): Bremelanotide is an agonist of melanocortin receptors, specifically MC3-R and MC4-R, in the central nervous system.[9] The precise mechanism by which activation of these receptors leads to an increase in sexual desire is not fully understood, but it is known to be involved in modulating pathways related to sexual motivation and arousal.[5][9]

Data Presentation: A Comparative Overview

Due to the absence of clinical trial data for this compound, the following tables summarize the preclinical findings for this compound and the clinical efficacy and safety data for the approved FSD treatments, Flibanserin and Bremelanotide.

Table 1: Preclinical Profile of this compound

ParameterFindingSource
Mechanism Selective Neutral Endopeptidase (NEP) Inhibitor[1][2]
Effect Potentiates pelvic nerve-stimulated increases in genital blood flow (vagina and clitoris)[1]
Animal Model Anesthetized female rabbits[1]
Key Mediator Increased local activity of Vasoactive Intestinal Peptide (VIP)[1]
Systemic Effects Did not significantly affect systemic blood pressure at effective doses[1][2]

Table 2: Clinical Efficacy of Approved FSD Treatments

ParameterFlibanserin (Addyi®)Bremelanotide (Vyleesi®)
Indication Acquired, generalized HSDD in premenopausal womenAcquired, generalized HSDD in premenopausal women
Primary Efficacy Endpoint Increase in Satisfying Sexual Events (SSEs) per monthIncrease in sexual desire score and decrease in distress score
Mean Increase in SSEs vs. Placebo Approximately 0.5 to 1.0 additional SSEs per monthData on SSEs not consistently reported as primary endpoint
Change in Sexual Desire Score Significant improvement on the Female Sexual Function Index desire domain (FSFI-d) vs. placebo[4][7][10]Statistically significant increase in FSFI desire domain score vs. placebo[5][6]
Change in Sexual Distress Score Significant reduction on the Female Sexual Distress Scale-Revised (FSDS-R) vs. placebo[4][10]Statistically significant reduction in distress related to low sexual desire vs. placebo[5][6]

Table 3: Safety and Tolerability of Approved FSD Treatments

ParameterFlibanserin (Addyi®)Bremelanotide (Vyleesi®)
Common Adverse Events Dizziness, somnolence, nausea, fatigue, insomnia, dry mouth[4][7][10]Nausea, flushing, injection site reactions, headache, vomiting[6]
Boxed Warning Increased risk of severe hypotension and syncope when used with alcohol, with moderate or strong CYP3A4 inhibitors, or in patients with hepatic impairment.Contraindicated in patients with uncontrolled hypertension or known cardiovascular disease.
Dosing 100 mg taken orally once daily at bedtime1.75 mg administered as a subcutaneous injection at least 45 minutes before anticipated sexual activity
Frequency of Use DailyAs needed, no more than once in 24 hours and no more than 8 times per month

Experimental Protocols

Preclinical Evaluation of Genital Blood Flow (this compound)

Objective: To assess the effect of a test compound on pelvic nerve-stimulated increases in female genital blood flow.

Animal Model: Anesthetized female New Zealand White rabbits.

Procedure:

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. The pelvic nerve is identified and isolated for electrical stimulation.

  • Blood Flow Measurement: A laser Doppler flow probe is placed on the vaginal and clitoral tissue to measure blood flow.

  • Baseline Measurement: Baseline genital blood flow and systemic arterial pressure are recorded.

  • Nerve Stimulation: The pelvic nerve is stimulated electrically (e.g., at frequencies of 2, 4, 8, and 16 Hz) to induce a hemodynamic response, and the corresponding increase in genital blood flow is recorded.

  • Drug Administration: The test compound (this compound) or vehicle is administered intravenously or topically.

  • Post-Dose Stimulation: The pelvic nerve stimulation protocol is repeated at set time points after drug administration.

  • Data Analysis: Changes in genital blood flow from baseline in response to nerve stimulation are compared between the vehicle- and drug-treated groups.

Clinical Trial Design for HSDD Treatments (Flibanserin and Bremelanotide)

Objective: To evaluate the efficacy and safety of a test agent for the treatment of HSDD in premenopausal women.

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Inclusion Criteria:

  • Premenopausal women (typically 18 years or older).

  • Diagnosis of acquired, generalized HSDD according to DSM-5 criteria.

  • In a stable, monogamous heterosexual relationship for at least 6 months.

  • Low sexual desire causing marked distress or interpersonal difficulty.

Exclusion Criteria:

  • Major psychiatric or medical conditions that could affect sexual function.

  • Use of medications known to adversely affect sexual function.

  • Relationship distress as the primary cause of low desire.

Treatment Phase: Typically 24 weeks of treatment with the investigational drug or placebo.

Primary Efficacy Endpoints:

  • Change from baseline in the number of satisfying sexual events (SSEs) per 28 days.

  • Change from baseline in the desire domain of the Female Sexual Function Index (FSFI).

  • Change from baseline in the Female Sexual Distress Scale-Revised (FSDS-R) total score.

Data Collection: Patients typically record sexual events and desire levels in a daily electronic diary. Questionnaires (FSFI, FSDS-R) are administered at baseline and at specified follow-up visits.

Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.

Visualizations

UK_414495_Mechanism cluster_0 Physiological Cascade UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP Vasoactive Intestinal Peptide (VIP) UK414495->VIP Increases (indirectly) VIP_Degradation VIP Degradation NEP->VIP_Degradation Causes VIP_Degradation->VIP Reduces Vasodilation Genital Vasodilation VIP->Vasodilation Promotes BloodFlow Increased Genital Blood Flow Vasodilation->BloodFlow Leads to Arousal Physiological Arousal (Lubrication, Swelling) BloodFlow->Arousal Results in

Caption: Mechanism of Action of this compound.

FSD_Treatment_Mechanisms cluster_cns Central Nervous System (Brain) Flibanserin Flibanserin Serotonin_Receptors 5-HT1A (Agonist) 5-HT2A (Antagonist) Flibanserin->Serotonin_Receptors Bremelanotide Bremelanotide Melanocortin_Receptors Melanocortin Receptors (MC3-R, MC4-R) Bremelanotide->Melanocortin_Receptors Neurotransmitter_Mod Modulates Dopamine & Norepinephrine Serotonin_Receptors->Neurotransmitter_Mod Desire_Pathway Modulates Sexual Desire Pathways Melanocortin_Receptors->Desire_Pathway Sexual_Desire Increased Sexual Desire Neurotransmitter_Mod->Sexual_Desire Desire_Pathway->Sexual_Desire

Caption: Central Mechanisms of Flibanserin and Bremelanotide.

Experimental_Workflow Preclinical to Clinical Workflow for FSD Drug Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_endpoints Key Endpoints Target_ID Target Identification (e.g., NEP, 5-HT Receptors) In_Vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Target_ID->In_Vitro Animal_Model Animal Models (e.g., Rabbit Genital Blood Flow) In_Vitro->Animal_Model Phase1 Phase I: Safety & Pharmacokinetics in Humans Animal_Model->Phase1 Phase2 Phase II: Dose-Ranging & Preliminary Efficacy Phase1->Phase2 Phase3 Phase III: Large-Scale Efficacy & Safety Trials Phase2->Phase3 SSE Satisfying Sexual Events (SSEs) Phase3->SSE FSFI Female Sexual Function Index (FSFI) Phase3->FSFI FSDS Female Sexual Distress Scale (FSDS-R) Phase3->FSDS

Caption: FSD Drug Development Workflow.

References

Comparative Preclinical Assessment of (Rac)-UK-414495: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the preclinical data available for (Rac)-UK-414495, a selective neutral endopeptidase (NEP) inhibitor investigated for female sexual arousal disorder. Due to the limited publicly available data for this compound, this document presents its known mechanism of action and pharmacodynamic effects alongside pharmacokinetic data from other relevant compounds, Doxazosin (B1670899) and Sildenafil (B151), to provide a comparative context for preclinical studies in different animal species.

This compound: Mechanism of Action and Pharmacodynamic Profile

This compound is a potent and selective inhibitor of neutral endopeptidase. NEP is an enzyme responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP). By inhibiting NEP, this compound increases the local concentration of VIP, leading to enhanced vasodilation and increased blood flow to genital tissues, which is a key physiological component of sexual arousal.

A key pharmacodynamic study in anesthetized female rabbits demonstrated that this compound potentiates pelvic nerve-stimulated increases in genital blood flow. This effect is consistent with its mechanism of action and supports its potential therapeutic application in female sexual arousal disorder.

Comparative Pharmacokinetic Data

Comprehensive pharmacokinetic data for this compound across different animal species are not publicly available. To facilitate comparison and guide future preclinical studies, this section summarizes pharmacokinetic parameters for two alternative compounds, Doxazosin and Sildenafil, which have been studied in relevant animal models.

Table 1: Comparative Pharmacokinetics of Doxazosin in Different Animal Species

ParameterRatDog
Bioavailability (%) ~5060
Plasma Protein Binding (%) 95.3-
Mean Plasma Half-life (h) 1.25
Mean Plasma Clearance (mL/min/kg) 3013

Data sourced from Kaye et al., 1986.[1][2]

Table 2: Comparative Pharmacokinetics of Sildenafil in Different Animal Species

ParameterRabbit (Non-pregnant)
Volume of Distribution (Central, L) 32.1
Volume of Distribution (Peripheral, L) 110
Inter-compartmental Clearance (L/h) 25.5
Formation Clearance to Desmethylsildenafil (L/h) 13.3
Elimination Clearance of Desmethylsildenafil (L/h) 73.5

Data sourced from Vobejda et al., 2019.[3][4][5]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not available. However, this section outlines a general methodology for assessing the pharmacokinetics of a test compound in an animal model, based on standard practices in the field. Additionally, a summary of the protocol used in the key pharmacodynamic study of this compound is provided.

General Pharmacokinetic Study Protocol in Rabbits

This protocol provides a framework for determining the pharmacokinetic profile of a novel compound.

  • Animal Model: Adult female New Zealand White rabbits.

  • Housing and Acclimation: Animals are housed individually in controlled environmental conditions and allowed to acclimate for at least one week before the study.

  • Drug Administration: The test compound is administered intravenously (e.g., via the marginal ear vein) or orally (via gavage).

  • Blood Sampling: Blood samples (approximately 1 mL) are collected from the central ear artery at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the test compound and its major metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Pharmacodynamic Study of this compound in Anesthetized Rabbits

This protocol summarizes the methodology used to assess the effect of this compound on genital blood flow.

  • Animal Model: Anesthetized female rabbits.

  • Surgical Preparation: Animals are anesthetized, and the pelvic nerve is isolated for electrical stimulation. A flow probe is placed around the genital artery to measure blood flow.

  • Drug Administration: this compound is administered intravenously.

  • Experimental Procedure: The pelvic nerve is stimulated electrically to induce increases in genital blood flow. The effect of this compound on the magnitude and duration of this response is measured.

  • Data Analysis: Changes in genital blood flow are recorded and analyzed to determine the potentiation effect of the compound.

Visualizations

Signaling Pathway of this compound

G UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP inhibits VIP_inactive Inactive Peptides NEP->VIP_inactive degrades VIP Vasoactive Intestinal Peptide (VIP) VIP->NEP Vasodilation Vasodilation VIP->Vasodilation promotes BloodFlow Increased Genital Blood Flow Vasodilation->BloodFlow Arousal Physiological Arousal BloodFlow->Arousal

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Pharmacodynamics cluster_3 Data Analysis and Comparison EnzymeAssay NEP Inhibition Assay (Determine IC50) PK_Rat Pharmacokinetic Study in Rats (IV and PO) EnzymeAssay->PK_Rat MetabolicStability Microsomal Stability Assay (Rat, Rabbit, Dog, Human) MetabolicStability->PK_Rat PK_Rabbit Pharmacokinetic Study in Rabbits (IV and PO) PK_Rat->PK_Rabbit PK_Dog Pharmacokinetic Study in Dogs (IV and PO) PK_Rabbit->PK_Dog PD_Rabbit Genital Blood Flow Model (Anesthetized Rabbit) PK_Dog->PD_Rabbit Behavioral Female Sexual Behavior Model (e.g., Rat Paced Mating) PD_Rabbit->Behavioral Analysis Comparative Analysis of PK/PD Parameters Behavioral->Analysis

Caption: General experimental workflow for preclinical drug evaluation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (Rac)-UK-414495

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of (Rac)-UK-414495, a potent and selective inhibitor of the enzyme neutral endopeptidase. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided below is based on the safety protocols for the closely related compound, Sildenafil Citrate, and general best practices for the disposal of pharmaceutical research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.[1][2]

Immediate Safety and Handling Precautions

When handling this compound or similar research chemicals, it is imperative to use appropriate personal protective equipment (PPE). If the solid form is crushed or broken, avoid dust inhalation and contact with eyes, skin, and clothing.[3][4]

  • Eye Protection: Wear safety glasses or goggles.[4][5]

  • Hand Protection: Impervious gloves are recommended for all handling operations.[4]

  • Respiratory Protection: If dust is generated and occupational exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[4][6]

  • Hygiene: Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

Disposal of investigational medications like this compound must comply with federal, state, and local regulations to prevent environmental contamination and ensure safety.[1][7]

  • Waste Classification: Contact your institution's EHS department to determine if the compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[8] Some pharmaceutical compounds are regulated by the EPA as hazardous waste.[2]

  • Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container for chemical waste.[3] Do not mix with other waste streams unless directed by your EHS office.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[6]

  • Arranging Pickup: Schedule a waste pickup with your institution's EHS or hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.[1]

  • Documentation: Maintain meticulous records of the disposal process, including the date, quantity, and method of disposal, as required by your institution and regulatory bodies.[8]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate first-aid measures:

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes and seek medical attention.[6]

  • Skin Contact: Wash the affected skin area with soap and water. Remove contaminated clothing and wash it before reuse.[6][9]

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting unless instructed by medical personnel. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[10]

  • Spill Cleanup: For small spills of solid material, use a damp cloth or a filtered vacuum to clean up, avoiding dust generation.[3] Personnel involved in the cleanup must wear appropriate PPE.[3]

Chemical and Safety Data Overview

The following table summarizes key quantitative data for Sildenafil Citrate, a compound structurally and functionally related to this compound. This information is provided for reference in the absence of a specific SDS for this compound.

PropertyDataSource
Chemical Name Sildenafil Citrate[3][6]
Molecular Weight 666.7 g/mol [6][10]
Appearance White to off-white crystalline powder[6]
Solubility in Water 3.5 mg/mL[6]
Acute Oral Toxicity (Rat) LD50: 500 - 1000 mg/kg[10]
Acute Dermal Toxicity (Rat) LD50: > 2000 mg/kg[10]

Visualized Workflow and Pathways

To provide clear, procedural guidance, the following diagrams illustrate a general workflow for laboratory chemical disposal and the known mechanism of action for UK-414495.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_disposal Step 3: Disposal A Identify Waste Chemical (this compound) B Wear Appropriate PPE (Gloves, Goggles) A->B C Select Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container Correctly (Name, Hazard) E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup G->H I Complete Disposal Log H->I

Caption: General workflow for the safe disposal of a laboratory research chemical.

G UK414495 This compound NEP Neutral Endopeptidase (NEP) UK414495->NEP Inhibits VIP_breakdown VIP Breakdown NEP->VIP_breakdown Catalyzes VIP Vasoactive Intestinal Peptide (VIP) Levels NEP->VIP Increases (by preventing breakdown) VIP_breakdown->VIP Reduces BloodFlow Increased Genital Blood Flow VIP->BloodFlow Promotes Relaxation Muscle Relaxation VIP->Relaxation Promotes

Caption: Mechanism of action pathway for this compound as a neutral endopeptidase inhibitor.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.